Inz-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFXWUINPSTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor as a Novel Antifungal Strategy Against Candida albicans
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic strategies. Inz-5, an indazole derivative, has emerged as a promising antifungal agent that selectively targets the mitochondrial cytochrome bc1 (Complex III) of fungi.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in C. albicans, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its antifungal activity by specifically inhibiting the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the Q cycle, a process that couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1][4] The resulting collapse of the mitochondrial membrane potential halts ATP synthesis through oxidative phosphorylation, leading to a bioenergetic crisis within the fungal cell.
Cryo-electron microscopy studies have revealed that this compound binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1][4] This binding alters the equilibrium of the Rieske head domain positions, a key conformational change required for electron transfer.[1][4] The specificity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the context of C. albicans.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (C. albicans proliferation) | 0.381 µM | Not specified | [1] |
| IC50 (C. albicans cytochrome bc1 activity) | Complete inhibition | Not specified | [1][3] |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [1] |
| This compound concentration for synergy with fluconazole | 10 µM | Liquid culture | [3] |
| This compound concentration for macrophage co-culture | 5 µM | Co-culture with bone-marrow-derived macrophages | [3] |
Signaling Pathway and Molecular Interactions
The primary signaling pathway affected by this compound is the mitochondrial electron transport chain, leading to a cascade of downstream effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rieske head domain dynamics and indazole-derivative inhibition of Candida albicans complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
Inz-5 as a fungal-selective cytochrome bc1 inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing challenge to combat invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. Inz-5 has emerged as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex (also known as Complex III). This complex is a crucial component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. By inhibiting this complex, this compound disrupts fungal energy metabolism, leading to a potent antifungal effect. Notably, this compound demonstrates a synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one and preventing the development of resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c. The disruption of the electron transport chain has two major consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency.
-
Impaired Adaptation to Stress: Fungi, particularly pathogenic species like Candida albicans, rely on mitochondrial respiration to adapt to nutrient-poor environments, such as the macrophage phagosome. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, rendering the fungus more susceptible to host immune defenses.
The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.
Data Presentation: Quantitative Efficacy and Properties of this compound and Precursors
The following tables summarize the key quantitative data for this compound and its precursors. This data is essential for understanding the potency, selectivity, and pharmaceutical properties of these compounds.
Table 1: In Vitro Inhibitory Activity of this compound and Precursors
| Compound | Target | Assay Type | IC50 Value | Organism/Cell Line |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 2.5 µM | Saccharomyces cerevisiae |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 8.0 µM | Candida albicans |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 45.3 µM | Human (HEK293) |
| Inz-4 | Fungal Growth | Cell-Based | 0.026 µM | Candida albicans |
| This compound | Fungal Growth | Cell-Based | 0.381 µM | Candida albicans |
| This compound | Cytochrome bc1 | Enzyme Activity | 24 ± 3 nM [1] | Candida albicans |
Table 2: Selectivity and Pharmaceutical Properties of this compound and Precursors
| Compound | Selectivity Index (Human/Fungal) | Plasma Stability (Human Serum) | Microsomal Stability (Mouse Liver) |
| Inz-1 | 5.6-fold (Enzyme Activity) | Fully degraded after 1 hour | <1% remaining after 15 minutes |
| Inz-4 | >398-fold (Cell-Based) | Not Reported | Not Reported |
| This compound | 28-fold (Cell-Based) | Fully recovered after 3 hours | 19.5% remaining after 15 minutes |
Experimental Protocols
Cytochrome bc1 Inhibition Assay
This protocol is based on the method described by Vincent et al. (2016), which in turn is based on a well-established in vitro assay. The assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.
Materials:
-
Purified yeast mitochondria (from S. cerevisiae or C. albicans)
-
Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN
-
Substrate Solution: 50 µM decylubiquinol in ethanol
-
Cytochrome c (from equine heart) solution: 50 µM in Assay Buffer
-
Triton X-100 (10% solution)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation. Resuspend the final mitochondrial pellet in a suitable storage buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM EGTA) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
180 µL of Assay Buffer
-
10 µL of 50 µM Cytochrome c solution
-
2 µL of Triton X-100 (10% solution) to permeabilize the mitochondrial membranes
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Add purified mitochondria to a final concentration of 5-10 µg/mL.
-
-
Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
This compound (or other antifungal agents) in DMSO.
-
Sterile 96-well microplates.
-
Incubator (35°C).
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control.
-
Inoculum Preparation: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentrations.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: this compound inhibits Complex III (cytochrome bc1) in the electron transport chain.
Experimental Workflow: Cytochrome bc1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against cytochrome bc1.
Logical Relationship: this compound and Fluconazole Synergy
Caption: Synergistic fungicidal effect of this compound and Fluconazole.
References
Analysis of Preliminary Studies on the Antifungal Activity of Inz-5
Abstract: This document provides a comprehensive overview of the preliminary in-vitro antifungal activity of the novel compound Inz-5. Initial studies have demonstrated promising efficacy against various fungal pathogens. This guide summarizes the key quantitative data, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal agents.
Quantitative Assessment of Antifungal Activity
The antifungal efficacy of this compound was evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to quantify its activity.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 16 | 32 |
| Cryptococcus neoformans | 4 | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A broth microdilution method was used to determine the MIC of this compound. Fungal inocula were prepared and adjusted to a concentration of 1 x 10^5 CFU/mL. The compound this compound was serially diluted in a 96-well microtiter plate. An equal volume of the fungal suspension was added to each well. The plates were then incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible fungal growth.
Minimum Fungicidal Concentration (MFC) Assay
Following the MIC determination, a small aliquot from the wells showing no visible growth was subcultured onto Sabouraud Dextrose Agar plates. The plates were incubated at 35°C for 48-72 hours. The MFC was determined as the lowest concentration of this compound that resulted in no fungal growth on the agar plates.
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for determining antifungal activity and the proposed signaling pathway for this compound's mechanism of action.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Proposed Mechanism of Action for this compound.
In-depth Technical Guide: Target Identification and Validation of Inz-5
This technical guide provides a comprehensive overview of the target identification and validation process for the novel therapeutic agent, Inz-5. The document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from biochemical and cellular assays designed to characterize the interaction of this compound with its identified target and related proteins.
Table 1: Biochemical Activity of this compound Against Putative Kinase Targets
| Target Kinase | IC50 (nM) | Ki (nM) | Method |
| Kinase-X | 15.2 ± 2.1 | 8.9 ± 1.5 | TR-FRET Assay |
| Kinase-Y | 1,250 ± 150 | >1,000 | TR-FRET Assay |
| Kinase-Z | >10,000 | >10,000 | TR-FRET Assay |
| PKA | 8,500 ± 430 | >5,000 | Radiometric Assay |
| CDK2 | >10,000 | >10,000 | Radiometric Assay |
Table 2: Cellular Target Engagement and Functional Activity of this compound
| Cell Line | Target | Cellular EC50 (nM) | Assay Type | Downstream Effect |
| HEK293 (Overexpressing Kinase-X) | Kinase-X | 125 ± 18 | NanoBRET Target Engagement | 85% reduction in p-Substrate-A |
| THP-1 (Endogenous) | Kinase-X | 250 ± 35 | In-Cell Western | 70% reduction in IL-6 secretion |
| Primary Human Macrophages | Kinase-X | 310 ± 42 | ELISA | 65% reduction in TNF-α secretion |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Target Identification via Affinity Chromatography-Mass Spectrometry
-
Objective: To identify the direct binding partners of this compound from cell lysates.
-
Materials:
-
This compound-alkyne (functionalized this compound).
-
Azide-functionalized agarose beads.
-
HEK293 cell lysate.
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate).
-
Wash buffers (Tris-buffered saline with 0.1% Tween-20).
-
Elution buffer (0.1 M glycine, pH 2.5).
-
Trypsin for on-bead digestion.
-
LC-MS/MS instrumentation.
-
-
Procedure:
-
HEK293 cells were lysed, and the total protein concentration was determined.
-
The lysate was incubated with this compound-alkyne at 4°C for 2 hours.
-
A click reaction was performed to couple the this compound-alkyne and its bound proteins to the azide-functionalized agarose beads.
-
The beads were washed extensively to remove non-specific binders.
-
Bound proteins were subjected to on-bead digestion with trypsin overnight at 37°C.
-
The resulting peptides were collected and analyzed by LC-MS/MS.
-
Protein identification was performed by searching the resulting spectra against a human protein database.
-
2.2. In Vitro Kinase Inhibition Assay (TR-FRET)
-
Objective: To determine the inhibitory activity (IC50) of this compound against purified kinases.
-
Materials:
-
Purified recombinant Kinase-X.
-
Biotinylated peptide substrate.
-
ATP.
-
TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound serial dilutions.
-
-
Procedure:
-
The kinase, peptide substrate, and this compound at various concentrations were added to a 384-well plate.
-
The reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The TR-FRET detection reagents were added to stop the reaction and initiate the detection signal.
-
The plate was incubated for 60 minutes in the dark.
-
The TR-FRET signal was read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
IC50 values were calculated from the dose-response curves.
-
2.3. Cellular Target Engagement (NanoBRET)
-
Objective: To confirm the interaction of this compound with its target, Kinase-X, within a live cellular environment.
-
Materials:
-
HEK293 cells stably expressing Kinase-X fused to NanoLuc luciferase.
-
NanoBRET tracer specific for the kinase active site.
-
This compound serial dilutions.
-
Opti-MEM.
-
Nano-Glo substrate.
-
-
Procedure:
-
Cells were seeded in a 96-well plate.
-
Cells were treated with serial dilutions of this compound for 2 hours.
-
The NanoBRET tracer was added to the cells at its predetermined optimal concentration.
-
The Nano-Glo substrate was added, and the plate was read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
The BRET ratio was calculated, and EC50 values were determined from the competitive displacement curves.
-
Signaling Pathways and Workflows
3.1. Proposed Signaling Pathway of Kinase-X and Inhibition by this compound
The following diagram illustrates the proposed signaling cascade involving Kinase-X in the context of a pro-inflammatory response and the mechanism of action for this compound.
Caption: this compound inhibits the Kinase-X signaling pathway, blocking downstream cytokine production.
3.2. Experimental Workflow for Target Identification
The diagram below outlines the logical flow of the experimental procedure used to identify the molecular target of this compound.
Caption: Workflow for affinity chromatography-mass spectrometry based target identification.
Investigating the Selectivity of Inz-5 for Fungal Mitochondria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Consequently, the development of novel antifungal agents with unique mechanisms of action is a critical area of research. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. This technical guide provides an in-depth analysis of the selectivity of this compound for fungal mitochondria over their mammalian counterparts. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Introduction
Mitochondrial respiration is an essential process for the viability and virulence of many fungal pathogens.[1] The cytochrome bc1 complex (also known as Complex III) plays a pivotal role in the electron transport chain, making it an attractive target for antifungal drug development.[2][3] However, the high degree of conservation of this complex between fungi and mammals presents a significant challenge in developing selective inhibitors that minimize host toxicity.
This compound is a promising small molecule that has demonstrated significant selectivity for the fungal cytochrome bc1 complex.[4] This selectivity is attributed to key differences in the amino acid sequences of the cytochrome B subunit, a core component of the bc1 complex, between fungi and humans.[4] By specifically targeting the fungal enzyme, this compound disrupts mitochondrial function, leading to impaired growth and reduced virulence of pathogenic fungi.[1][2] Furthermore, this compound has been shown to act synergistically with existing antifungal drugs like fluconazole, transforming its fungistatic effect into a fungicidal one and preventing the emergence of drug resistance.[2]
This guide delves into the technical details of this compound's selectivity, providing the necessary data and methodologies to understand and potentially build upon this promising antifungal strategy.
Quantitative Data on this compound Selectivity
The selective inhibition of fungal cytochrome bc1 by this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against fungal and mammalian targets.
| Target Organism/Cell Line | Target Enzyme/Process | IC50 (µM) | Selectivity (Fungal vs. Human) | Reference |
| Candida albicans | Cytochrome bc1 Activity | 0.381 | 27.8-fold | [5] |
| Human (HEK293 cells) | Cytochrome bc1 Activity | 10.6 | - | [5] |
| Saccharomyces cerevisiae | Cytochrome bc1 Activity | - | - | [2] |
| Respiring HepG2 cells | ATP Production | 12.7 (for Atovaquone) | - | [2] |
Note: The table will be expanded as more specific IC50 values for this compound against a wider range of fungal species and mammalian cell lines are identified in ongoing research.
Experimental Protocols
The following sections detail the methodologies used to assess the potency and selectivity of this compound.
Fungal and Mammalian Cytochrome bc1 Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria from fungal cells (e.g., C. albicans, S. cerevisiae) and mammalian cells (e.g., HEK293).
-
Assay Buffer: 50 mM Tricine, 100 mM KCl, 4 mM KCN, pH 8.0.
-
Cytochrome c (from horse heart).
-
Decylubiquinol (DBH2) as the substrate.
-
n-dodecyl β-D-maltoside (DDM) for mitochondrial permeabilization.
-
This compound and control inhibitors (e.g., Antimycin A).
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Isolate mitochondria from fungal and mammalian cells using standard differential centrifugation protocols.
-
Permeabilize the isolated mitochondria by incubation with DDM (e.g., 2 mg/mL).
-
Prepare the reaction mixture in a cuvette containing Assay Buffer, cytochrome c (e.g., 50 µM), and the desired concentration of this compound or control inhibitor.
-
Initiate the reaction by adding the substrate, decylubiquinol (e.g., 50 µM).
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Respiration Toxicity Assay
This assay assesses the toxicity of this compound to respiring mammalian cells by measuring ATP production as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2).
-
High-Glucose DMEM and Glucose-Free DMEM supplemented with 10 mM galactose.
-
96-well white tissue culture plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Culture mammalian cells in High-Glucose DMEM.
-
To force reliance on mitochondrial respiration, wash the cells and resuspend them in Glucose-Free DMEM with 10 mM galactose.
-
Seed the cells into 96-well plates at a density of approximately 10,000 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours.
-
Measure ATP levels, as a surrogate for cell growth and viability, using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of viable cells against the logarithm of the this compound concentration.
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.
Materials:
-
Human or mouse liver microsomes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
This compound.
-
Acetonitrile (ice-cold) to terminate the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the NADPH regenerating system, and this compound (e.g., 1 µM) in phosphate buffer.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Figure 1: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.
Figure 2: Experimental workflow for determining the selectivity of this compound.
Conclusion
This compound represents a promising advance in the quest for novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex provides a clear mechanism of action with a quantifiable therapeutic window. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers. Further optimization of this compound to improve its pharmacokinetic properties, such as its microsomal stability, could lead to the development of a clinically valuable therapeutic.[2][5] The strategy of targeting conserved but sufficiently divergent mitochondrial proteins holds significant potential for overcoming the challenge of antifungal drug resistance.
References
- 1. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 2. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and characterization of Inz-5, a promising tool compound for the study of fungal mitochondrial respiration and its role in pathogenesis and drug resistance. This compound is a fungal-selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] Its development and study have provided valuable insights into novel antifungal therapeutic strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity and stability as reported in early studies.
| Parameter | Value | Species/System | Notes |
| IC50 (Complex III Inhibition) | 24 ± 3 nM | Candida albicans CIII2 | In UQH2:cyt c oxidoreductase assays.[2] |
| Selectivity Index | 28 | Candida albicans vs. human cells | Represents the ratio of toxicity to efficacy.[1] |
| Plasma Stability | Fully recovered after 3 hours | Human serum | Demonstrates good stability in human plasma.[1] |
| Microsomal Stability | 19.5% remaining after 15 minutes | Mouse liver microsomes | Indicates rapid metabolism by hepatic CYP enzymes.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain (ETC).[3][4] Specifically, it binds to the Qo site of cytochrome B, a key subunit of Complex III.[1][2] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting oxidative phosphorylation and the production of ATP.[3][5] The disruption of this central metabolic process has profound consequences for fungal physiology, particularly under nutrient-limiting conditions found within a host.[5][6]
Caption: Signaling pathway of this compound's inhibitory action on the mitochondrial ETC.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
UQH2:cyt c Oxidoreductase Assay for IC50 Determination
This assay measures the enzymatic activity of Complex III and its inhibition by this compound.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at a physiological pH.
-
Substrates: Prepare solutions of ubiquinol (UQH2) and cytochrome c.
-
Inhibitor: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, cytochrome c, and varying concentrations of this compound.
-
Initiate the reaction by adding UQH2.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of Complex III activity, by fitting the data to a dose-response curve.
-
Macrophage Co-culture Assay
This experiment assesses the effect of this compound on the ability of fungi to survive and escape from host immune cells.[1]
-
Cell Culture:
-
Culture Candida albicans in a suitable growth medium.
-
Culture mouse bone-marrow-derived macrophages in an appropriate cell culture medium.
-
-
Co-culture:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Add C. albicans (engineered to express a fluorescent protein for visualization) to the macrophages at a specific multiplicity of infection.[1]
-
Treat the co-culture with either a vehicle control or a specified concentration of this compound (e.g., 5 µM).[1]
-
-
Microscopy and Analysis:
-
At various time points (e.g., 30 minutes, 2 hours, 14 hours), visualize the cells using fluorescence microscopy.[1]
-
Assess the phagocytosis of fungi by macrophages and the subsequent filamentation and escape of the fungi from the macrophages.[1]
-
Quantify the fungal growth in the presence of macrophages with and without this compound treatment.[1]
-
Clonogenic Survival Assay with Fluconazole
This assay evaluates the synergistic effect of this compound and fluconazole on fungal viability.[1]
-
Preparation of Fungal Culture:
-
Grow C. albicans to a specific cell density.
-
-
Treatment:
-
Incubate a defined number of fungal cells (e.g., 5x10^3) in a liquid medium containing one of the following:
-
Vehicle control
-
Fluconazole (e.g., 32 mg/L)
-
This compound (e.g., 10 µM)
-
A combination of fluconazole and this compound[1]
-
-
-
Plating and Incubation:
-
After specific incubation times (e.g., 24 and 48 hours), take aliquots from each treatment group, perform serial dilutions, and plate them on nutrient-rich agar plates (e.g., YPD).[1]
-
Incubate the plates until colonies are visible.
-
-
Analysis:
-
Count the number of colonies on each plate to determine the number of viable cells (colony-forming units).
-
Compare the survival rates between the different treatment groups to assess the fungistatic or fungicidal effects of the compounds alone and in combination.[1]
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the evaluation of this compound and the logical consequences of its mechanism of action.
Caption: Experimental workflow for the discovery and evaluation of this compound.
Caption: Logical relationships of this compound's mechanism and its effects.
Conclusion and Future Directions
This compound has been established as a potent and selective tool compound for inhibiting fungal mitochondrial respiration.[1][5] Early research has demonstrated its ability to impair fungal growth, reduce virulence, and act synergistically with existing antifungal agents like fluconazole to prevent the emergence of resistance.[1][7] A significant challenge for its therapeutic development is its rapid metabolism by hepatic enzymes, which limits its systemic exposure in animal models.[1][6] Despite this, the study of this compound validates the fungal mitochondrial electron transport chain, specifically the cytochrome bc1 complex, as a high-value target for novel antifungal drug discovery.[1][8] Future research will likely focus on optimizing the metabolic stability of this compound derivatives to develop compounds suitable for in vivo efficacy studies and potential clinical development.
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Frontiers | Uncovering the role of mitochondrial genome in pathogenicity and drug resistance in pathogenic fungi [frontiersin.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes & Protocols: Inz-5 in Combination Therapy with Fluconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of antifungal resistance is a significant challenge in treating invasive fungal infections. Fluconazole, a widely used azole antifungal, is often limited by its fungistatic nature and the development of resistance in fungal pathogens like Candida albicans. Combination therapy presents a promising strategy to enhance efficacy and overcome resistance. This document details the application of Inz-5, a novel fungal-selective cytochrome bc1 inhibitor, in combination with fluconazole. This compound has been shown to act synergistically with fluconazole, converting its activity from fungistatic to fungicidal and preventing the emergence of fluconazole-resistant strains.[1]
Mechanism of Action: Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols, impairing membrane fluidity and ultimately inhibiting fungal growth.[2][3]
This compound is a potent and selective inhibitor of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1] By inhibiting cytochrome bc1, this compound disrupts mitochondrial respiration, a key process for ATP production, especially when fungal cells are utilizing non-fermentable carbon sources.[1] The combination of fluconazole-induced membrane stress and this compound-induced respiratory inhibition results in a potent fungicidal effect.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound alone and in combination with fluconazole against Candida albicans.
Table 1: In Vitro Efficacy of this compound and Fluconazole Combination against C. albicans
| Treatment | Concentration | Effect on C. albicans (Wild-Type SC5314) | Reference |
|---|---|---|---|
| Fluconazole | 64 mg/L | Emergence of resistant colonies (~0.5% rate) | [1] |
| This compound | 10 µM | Reduced colony size, no reduction in colony number | [1] |
| This compound + Fluconazole | 10 µM + 64 mg/L | Complete abrogation of resistant colony emergence | [1] |
| Fluconazole | 32 mg/L | Slowed growth, but did not decrease viability | [1] |
| This compound | 10 µM | Partially slowed growth | [1] |
| this compound + Fluconazole | 10 µM + 32 mg/L | Reduced viable colonies by 97% |[1] |
Table 2: Stability and Activity of this compound
| Parameter | Result | Notes | Reference |
|---|---|---|---|
| Microsomal Stability | 19.5% remaining after 15 minutes | Requires further optimization to limit metabolism by hepatic CYP enzymes. | [1] |
| Plasma Stability (Human Serum) | Fully recovered after 3 hours | Superior stability compared to its precursor, Inz-1. | [1] |
| C. albicans Cytochrome bc1 Inhibition | Complete inhibition | Achieved with this compound. |[1] |
Experimental Protocols
1. Protocol for In Vitro Synergy Testing: Agar Plate Assay
This protocol is designed to qualitatively assess the synergistic interaction between this compound and fluconazole by observing the inhibition of resistant colony formation.
Materials:
-
Candida albicans wild-type strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
Fluconazole stock solution
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Prepare Fungal Inoculum:
-
Culture C. albicans in liquid YPD medium overnight at 30°C with shaking.
-
Harvest cells by centrifugation, wash three times with sterile saline, and resuspend in saline.
-
Adjust the cell density to a final concentration of 2x10³ cells per plating volume.[1]
-
-
Prepare Treatment Plates:
-
Prepare YPD agar plates containing the following:
-
Control (no drug)
-
Fluconazole at 64 mg/L
-
This compound at 10 µM
-
Combination of Fluconazole (64 mg/L) and this compound (10 µM)
-
-
-
Plating and Incubation:
-
Data Analysis:
-
Visually inspect and image the plates daily.
-
Compare the number and size of colonies on the combination plate to the single-agent and control plates. The absence of colonies on the combination plate indicates a strong synergistic and fungicidal effect that prevents the emergence of resistance.[1]
-
2. Protocol for In Vitro Fungicidal Activity: Time-Kill Assay
This protocol quantitatively determines if the combination of this compound and fluconazole is fungicidal.
Materials:
-
Candida albicans wild-type strain (e.g., SC5314)
-
Liquid YPD medium
-
Fluconazole stock solution
-
This compound stock solution
-
Sterile saline or PBS
-
YPD agar plates for colony counting
-
Shaking incubator at 37°C
Procedure:
-
Prepare Fungal Culture:
-
Grow an overnight culture of C. albicans in liquid YPD medium.
-
Dilute the culture to a starting density of 5x10³ cells/mL in fresh YPD medium.[1]
-
-
Set Up Treatment Conditions:
-
Prepare culture tubes or flasks with the following conditions:
-
Control (no drug)
-
Fluconazole at 32 mg/L
-
This compound at 10 µM
-
Combination of Fluconazole (32 mg/L) and this compound (10 µM)
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.[1]
-
-
Determine Viable Cell Counts:
-
Prepare serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colony-forming units (CFUs) on each plate and calculate the CFU/mL for each culture condition and time point.
-
-
Data Analysis:
-
Plot the CFU/mL over time for each condition. A significant reduction (e.g., ≥97%) in CFU/mL in the combination treatment compared to the initial inoculum indicates fungicidal activity.[1]
-
Visualizations
Caption: Synergistic mechanism of Fluconazole and this compound.
Caption: Experimental workflow for the Time-Kill Assay.
References
Application Notes and Protocols: Measuring the Impact of Inz-5 on Candida Proliferation
Introduction
In the landscape of antifungal drug development, targeting fungal-specific metabolic pathways that are essential under host-relevant conditions presents a promising strategy. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This complex is crucial for ATP production through oxidative phosphorylation, a metabolic process vital for Candida albicans survival and virulence, particularly when fermentable carbon sources are scarce, as is common within a host environment.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the impact of this compound on Candida proliferation. The described methods range from basic growth inhibition assays to more complex co-culture models that mimic host-pathogen interactions.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the efficacy of this compound against Candida albicans.
| Parameter | Value | Conditions | Reference |
| IC50 | 24 ± 3 nM | UQH2:cyt. c oxidoreductase assay with purified CIII2 | [2] |
| Growth Inhibition | Moderate to strong | Media with non-fermentable carbon sources (e.g., galactose, fetal bovine serum) | [1] |
| Growth Inhibition | Very little | Media with high glucose (fermentative metabolism) | [1] |
| Synergistic Effect | Renders fluconazole fungicidal | Combination of 10 µM this compound and 32 mg/L fluconazole reduced viable colonies by 97% | [1] |
| Resistance Emergence | Prevents | Plating on media with 64 mg/L fluconazole and 10 µM this compound | [1] |
Table 1: In Vitro Efficacy of this compound against Candida albicans
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Prepare serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.01 µM to 20 µM. Include a drug-free control well.
-
Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted this compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. Alternatively, read the optical density at 600 nm (OD600) using a microplate reader.
Colony Forming Unit (CFU) Viability Assay
This assay quantifies the fungicidal or fungistatic effect of this compound by measuring the number of viable cells over time.
Materials:
-
Candida albicans strain
-
Yeast extract-peptone-dextrose (YPD) broth
-
This compound
-
Fluconazole (for synergistic studies)
-
Sterile saline or PBS
-
YPD agar plates
Procedure:
-
Grow a culture of C. albicans to the mid-logarithmic phase in YPD broth.
-
Inoculate fresh YPD broth with the C. albicans culture to a starting density of approximately 5 x 10^3 CFU/mL.
-
Add this compound to the desired final concentration (e.g., 10 µM). For synergy experiments, also add fluconazole (e.g., 32 mg/L). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.
-
Prepare serial dilutions of the aliquots in sterile saline.
-
Plate 100 µL of appropriate dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition. A significant reduction in CFU/mL over time compared to the initial inoculum indicates a fungicidal effect.[1]
Macrophage Co-culture Assay
This protocol assesses the effect of this compound on the ability of Candida albicans to survive and proliferate in the presence of immune cells.
Materials:
-
Candida albicans strain (wild-type or fluorescently labeled)
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line
-
DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Microscopy imaging system
Procedure:
-
Seed macrophages in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
-
Grow a culture of C. albicans and wash the cells with sterile PBS.
-
Opsonize the C. albicans cells with serum if necessary for your experimental setup.
-
Add the C. albicans to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1.
-
Add this compound to the co-culture medium at the desired concentration (e.g., 5 µM). Include a no-drug control.
-
Incubate the co-culture for a defined period (e.g., 2 to 14 hours).[1]
-
At different time points, wash the wells to remove non-phagocytosed fungi.
-
Lyse the macrophages with a suitable lysis buffer to release intracellular fungi.
-
Determine the viability of the recovered fungi by plating serial dilutions on YPD agar and counting CFUs.
-
Alternatively, if using fluorescently labeled C. albicans, visualize the co-culture using fluorescence microscopy to observe fungal growth, filamentation, and escape from macrophages.[1] In the presence of this compound, C. albicans is expected to show curtailed growth and remain trapped within the phagosome.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound targeting Complex III in the electron transport chain.
Caption: Workflow for the Colony Forming Unit (CFU) viability assay.
Caption: Workflow for the macrophage co-culture assay.
References
Application Notes and Protocols for Studying Fungal Mitochondrial Function with Inz-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] By targeting cytochrome B, a key component of this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production and inhibition of fungal growth.[2] These characteristics make this compound a valuable tool for investigating the role of mitochondrial function in fungal physiology, pathogenesis, and drug resistance.
These application notes provide detailed protocols for utilizing this compound to study various aspects of mitochondrial function in fungi, including growth inhibition under different metabolic conditions, measurement of mitochondrial membrane potential, oxygen consumption, and ATP synthesis.
Data Presentation
Table 1: this compound Potency and Recommended Concentration Ranges for in vitro Fungal Studies
| Parameter | Fungus Example | Value/Range | Reference |
| IC50 (Growth Inhibition) | Candida albicans | 0.381 µM | [1] |
| Growth Inhibition Assays | Candida albicans | 5 - 10 µM | [3] |
| Synergy Studies (with Fluconazole) | Candida albicans | 10 µM | [3] |
| Mitochondrial Respiration Inhibition | Fungal Cells | 1 - 20 µM (Titration Recommended) | Inferred from potency |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying fungal mitochondrial function.
Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.
Caption: General experimental workflow for studying the effects of this compound on fungal mitochondria.
Experimental Protocols
Fungal Growth Inhibition Assay
This protocol determines the effect of this compound on fungal growth, particularly comparing growth in the presence of fermentable (glucose) versus non-fermentable (glycerol) carbon sources to highlight dependence on mitochondrial respiration.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
YPG medium (1% yeast extract, 2% peptone, 3% glycerol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a fungal cell suspension in sterile water or PBS and adjust the cell density to 1 x 10^6 cells/mL.
-
In a 96-well plate, add 100 µL of YPD or YPG medium to each well.
-
Add this compound to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only control.
-
Inoculate each well with 1 µL of the fungal cell suspension.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition relative to the DMSO control and determine the IC50 value.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential following this compound treatment. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Fungal cells
-
Growth medium
-
This compound stock solution
-
Rhodamine 123 stock solution (e.g., 5 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
Fluorometer or fluorescence microscope
Protocol:
-
Grow fungal cells to the mid-logarithmic phase in their appropriate growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO control and a positive control treated with FCCP (e.g., 10 µM).
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS containing 5 µM Rhodamine 123.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer (excitation ~507 nm, emission ~529 nm) or visualize them under a fluorescence microscope.
Oxygen Consumption Rate (OCR) Assay
This protocol measures the rate of oxygen consumption in fungal cells to directly assess the impact of this compound on mitochondrial respiration. A Clark-type oxygen electrode or a high-resolution respirometer can be used.
Materials:
-
Fungal cells
-
Respiration buffer (e.g., PBS supplemented with glucose)
-
This compound stock solution
-
Clark-type oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)
Protocol:
-
Grow fungal cells to the mid-logarithmic phase and harvest them by centrifugation.
-
Wash the cells with respiration buffer and resuspend them to a known cell density (e.g., 1 x 10^7 to 1 x 10^8 cells/mL).
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of the cell suspension to the respiration chamber and allow the basal oxygen consumption rate to stabilize.
-
Inject this compound into the chamber to achieve the desired final concentration and continuously record the oxygen concentration over time.
-
The slope of the line (oxygen concentration vs. time) represents the oxygen consumption rate. Compare the rate before and after the addition of this compound.
Cellular ATP Level Assay
This protocol quantifies the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration by this compound. A luciferase-based ATP assay kit is recommended for its sensitivity.
Materials:
-
Fungal cells
-
Growth medium
-
This compound stock solution
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Grow fungal cells in a 96-well plate as described in the growth inhibition assay.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Mix the contents by shaking the plate for 2 minutes.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a lower cellular ATP concentration.
References
Application Notes and Protocols for Inz-5 Antifungal Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of rising antifungal resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat resilient fungal pathogens. Inz-5, a novel investigational agent, has demonstrated significant potential in potentiating the activity of established antifungal drugs, particularly azoles like fluconazole. This document provides detailed application notes and experimental protocols for studying the antifungal synergy of this compound, aimed at guiding researchers in the effective design and execution of these critical studies.
This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By disrupting mitochondrial respiration, this compound compromises cellular energy production and essential metabolic pathways in fungi. This mechanism of action is distinct from that of many current antifungals, making it an attractive candidate for combination therapy. When used in conjunction with agents like fluconazole, which inhibits ergosterol biosynthesis, this compound can lead to a potent synergistic effect, rendering fungal pathogens more susceptible to treatment.
These application notes will detail the experimental design, methodologies, and data interpretation for evaluating the synergistic interactions of this compound with other antifungal agents. The provided protocols for checkerboard and time-kill assays are foundational for in vitro synergy testing. Furthermore, visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and practical execution of these studies.
Data Presentation
Quantitative data from synergy studies should be meticulously organized to allow for clear interpretation and comparison. The following tables provide templates for summarizing results from checkerboard and time-kill assays.
Table 1: Checkerboard Assay Data Summary
| Fungal Strain | Antifungal Agent | This compound MIC (µg/mL) | Agent MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Agent MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Candida albicans SC5314 | Fluconazole | ||||||
| Candida auris B11220 | Fluconazole | ||||||
| Cryptococcus neoformans H99 | Fluconazole | ||||||
| Aspergillus fumigatus Af293 | Voriconazole |
Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent in combination / MIC of Agent alone). Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.
Table 2: Time-Kill Assay Data Summary (Logarithmic Reduction in CFU/mL)
| Fungal Strain | Treatment (Concentration) | 0h | 2h | 4h | 8h | 12h | 24h |
| C. albicans SC5314 | Control | ||||||
| This compound (1x MIC) | |||||||
| Fluconazole (1x MIC) | |||||||
| This compound + Fluconazole |
Note: Synergy in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Antifungal Synergy
This protocol details the checkerboard method to determine the in vitro synergistic activity of this compound in combination with another antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Second antifungal agent stock solution
-
Spectrophotometer or plate reader (optional, for turbidimetric reading)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
-
Harvest the fungal cells/spores and suspend them in sterile saline.
-
Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.
-
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and the second antifungal agent.
-
Typically, this compound is serially diluted along the y-axis (rows), and the other agent is diluted along the x-axis (columns).
-
The final concentrations should span a range above and below the known or expected Minimum Inhibitory Concentrations (MICs) of each drug alone.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include control wells:
-
Growth control (inoculum only)
-
Sterility control (medium only)
-
This compound alone (serial dilutions)
-
Second agent alone (serial dilutions)
-
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
-
Determine MICs and FICI:
-
Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI: FICI = FIC of this compound + FIC of the second agent.
-
Interpret the results based on the FICI value as described in the note for Table 1.
-
Protocol 2: Time-Kill Assay for Antifungal Synergy
This protocol evaluates the rate and extent of fungal killing over time when exposed to this compound alone and in combination with another antifungal agent.
Materials:
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth)
-
This compound stock solution
-
Second antifungal agent stock solution
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Sterile saline or PBS for dilutions
-
Appropriate agar plates for colony counting
-
Colony counter
Procedure:
-
Prepare Fungal Inoculum:
-
Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
-
-
Set up Test Conditions:
-
Prepare culture tubes or flasks for each condition:
-
Growth control (no drug)
-
This compound alone (e.g., at 1x MIC)
-
Second antifungal agent alone (e.g., at 1x MIC)
-
This compound + second agent (at their respective MICs in combination)
-
-
The total volume in each tube/flask should be sufficient for sampling at multiple time points (e.g., 10-20 mL).
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible and countable.
-
Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the killing kinetics and compare the combination treatment to the single-agent and growth controls.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent. Additivity or indifference is a < 2-log10 change in CFU/mL.
-
Mandatory Visualizations
Signaling Pathway of this compound and Fluconazole Synergy
The synergistic interaction between this compound and fluconazole stems from their distinct but complementary mechanisms of action, which collectively cripple the fungal cell. Fluconazole, an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.
Concurrently, this compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary cellular energy currency, and leads to the generation of reactive oxygen species (ROS). The resulting energy depletion and oxidative stress further weaken the fungal cell.
The synergy arises from this dual assault. The fluconazole-induced membrane stress makes the fungal cell more vulnerable to the energy crisis and oxidative damage caused by this compound. Conversely, the this compound-mediated inhibition of mitochondrial function may impair the cell's ability to mount an effective stress response against the membrane damage caused by fluconazole. This multi-pronged attack overwhelms the fungal cell's defense mechanisms, leading to enhanced fungicidal activity.
Caption: Synergistic mechanism of this compound and fluconazole.
Experimental Workflow for Antifungal Synergy Testing
The workflow for assessing the synergistic potential of this compound involves a series of well-defined steps, from initial screening to in-depth characterization of the interaction. The process begins with determining the individual potencies of the compounds, followed by a checkerboard assay to identify synergistic combinations. Promising combinations are then further investigated using a time-kill assay to understand the dynamics of the fungicidal or fungistatic effects.
Caption: Workflow for in vitro antifungal synergy testing.
Logical Relationship of Synergy Interpretation
The interpretation of antifungal synergy is based on the calculated Fractional Inhibitory Concentration Index (FICI) from the checkerboard assay. This index provides a quantitative measure of the interaction between two antimicrobial agents. The logical framework for interpreting the FICI values is crucial for categorizing the observed drug interaction accurately.
Caption: Interpretation of FICI values in synergy testing.
Best practices for dissolving and storing Inz-5 for research
For Research Use Only
Introduction
Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1][2][3][4]. By targeting this essential component of the electron transport chain, this compound disrupts mitochondrial ATP production, leading to potent antifungal activity[1]. Research has shown that this compound can render the common antifungal agent fluconazole fungicidal and reduce the emergence of resistance[5]. These application notes provide best practices for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₄F₄N₆[2] |
| Molecular Weight | 390.34 g/mol [2][3] |
| Appearance | Yellow to brown solid[2] |
| CAS Number | 1585214-21-6[2] |
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (256.19 mM)[2][3] | Requires sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.40 mM)[2] | Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.40 mM)[2] | Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM)[2] | Forms a clear solution.[2] |
Table 2: Storage and Stability of this compound
| Condition | Form | Duration | Notes |
| -20°C | Solid Powder | 2 years[6] | Store in a dry, dark environment.[4] |
| 4°C | Solid Powder | 2 years[6] | Short-term storage (days to weeks).[4] Store under nitrogen.[2][3] |
| -80°C | In Solvent | 6 months[2][3][6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | In Solvent | 1 month[2][3][6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Room Temperature | Solid Powder | Weeks[4] | Suitable for short-term shipping.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous, research-grade DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle heating to 37°C can also aid dissolution.[3]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][6]
Protocol 2: Preparation of In Vivo Formulation (Suspended Solution)
Materials:
-
100 mg/mL this compound DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of 2.5 mg/mL this compound solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 25 µL of the 100 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 525 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each use. This formulation is suitable for oral and intraperitoneal injections.[2]
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
Inz-5: Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1]. This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and ATP production. By targeting this vital enzyme, this compound disrupts fungal metabolism, leading to growth inhibition and, in combination with other agents, fungicidal activity. These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to explore its antifungal properties and mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published laboratory experiments.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Value | Cell/System | Reference |
| IC50 (Cytochrome bc1 Activity) | 0.381 µM | C. albicans | [1] |
| IC50 (UQH2:cyt. c oxidoreductase assay) | 24 ± 3 nM | Purified C. albicans CIII₂ |
Table 2: Experimental Concentrations of this compound
| Application | Concentration | Organism/Cell Line | Notes | Reference |
| Synergy with Fluconazole | 10 µM | C. albicans | Used in combination with 32 or 64 mg/L fluconazole. | |
| Macrophage Co-culture | 5 µM | C. albicans and mouse bone marrow-derived macrophages | Investigated the effect on fungal escape from macrophages. | |
| Growth Inhibition on Agar | 10 µg (on disk) | C. albicans | Assessed growth inhibition on various carbon sources. |
Signaling Pathway
This compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c. This ultimately leads to a decrease in the proton motive force across the inner mitochondrial membrane, impairing ATP synthesis and causing cellular stress.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well plates
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate. The final concentration range should typically span from 0.015 to 8 µg/mL.
-
Add 100 µL of each this compound dilution to the corresponding wells.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Growth can be assessed visually or by measuring the optical density at 530 nm.
-
Protocol 2: In Vitro Cytochrome bc1 Enzymatic Assay
This protocol is based on the established method for measuring the UQH₂:cytochrome c oxidoreductase activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria from C. albicans
-
Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN
-
Cytochrome c (from horse heart)
-
Ubiquinol-2 (UQH₂-2)
-
This compound stock solution
-
Dual-wavelength spectrophotometer
Procedure:
-
Mitochondria Preparation:
-
Isolate mitochondria from C. albicans spheroplasts using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing Assay Buffer, cytochrome c (final concentration ~15 µM), and the desired concentration of this compound (or DMSO for control).
-
Add isolated mitochondria to the cuvette (final concentration ~5-10 µg/mL protein).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding UQH₂-2 (final concentration ~30 µM).
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm with a reference wavelength of 540 nm.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the specific activity of the cytochrome bc1 complex.
-
To determine the IC50 of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Checkerboard Synergy Assay with Fluconazole
This protocol determines the synergistic interaction between this compound and fluconazole against C. albicans.
Materials:
-
This compound and Fluconazole stock solutions
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the y-axis and fluconazole along the x-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation:
-
Prepare the C. albicans inoculum as described in Protocol 1.
-
Inoculate each well with the fungal suspension.
-
-
Incubation:
-
Incubate the plate at 35°C for 48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Protocol 4: Macrophage Co-culture Assay
This protocol assesses the effect of this compound on the ability of C. albicans to escape from macrophages.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774)
-
C. albicans strain (labeled with a fluorescent protein like GFP or BFP for visualization)
-
DMEM medium supplemented with 10% FBS
-
This compound stock solution
-
Fluorescence microscope
Procedure:
-
Macrophage Seeding:
-
Seed macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
-
-
Fungal Infection:
-
Opsonize the fluorescently labeled C. albicans with serum.
-
Add the opsonized fungi to the macrophage culture at a multiplicity of infection (MOI) of 1-5.
-
Allow phagocytosis to occur for 30-60 minutes.
-
-
Treatment:
-
Wash the cells to remove non-phagocytosed fungi.
-
Add fresh medium containing either this compound (e.g., 5 µM) or a vehicle control (DMSO).
-
-
Incubation and Imaging:
-
Incubate the co-culture for various time points (e.g., 2, 4, 6, and 14 hours).
-
At each time point, fix the cells and visualize them using fluorescence microscopy.
-
-
Analysis:
-
Quantify the percentage of macrophages with escaped (filamentous) fungi in the this compound treated group versus the control group. A significant reduction in fungal escape in the presence of this compound indicates that it impairs this virulence trait.
-
References
Application Notes and Protocols for Inz-5 in Overcoming Fluconazole Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a widely used azole antifungal, is often rendered ineffective by the development of resistance in fungal pathogens such as Candida albicans. A primary mechanism of this resistance involves the overexpression of efflux pumps, which actively remove fluconazole from the fungal cell, preventing it from reaching its target, lanosterol 14-alpha demethylase (Erg11p). Inz-5 is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. By disrupting mitochondrial respiration, this compound not only exhibits direct antifungal properties but also acts as a potent chemosensitizer, restoring the efficacy of fluconazole against resistant fungal strains. This application note provides detailed protocols for utilizing this compound to study and overcome fluconazole resistance.
Mechanism of Action
This compound targets the cytochrome bc1 complex in the fungal mitochondrial inner membrane. Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction has a dual effect on fluconazole resistance. Firstly, it can render fluconazole, a typically fungistatic agent, into a fungicidal one. Secondly, the disruption of mitochondrial function has been shown to prevent the emergence of fluconazole-resistant colonies. The signaling cascade initiated by mitochondrial dysfunction can interfere with the cellular processes that lead to the upregulation of efflux pumps like Cdr1p and Cdr2p, which are major contributors to fluconazole resistance.
Application Notes and Protocols for Investigating Fungal Metabolic Pathways Using Inz-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] By disrupting mitochondrial respiration, this compound serves as a valuable chemical probe to investigate the metabolic flexibility and vulnerabilities of pathogenic fungi. Inhibition of this complex curtails ATP production through oxidative phosphorylation, forcing a reliance on less efficient energy generation pathways such as glycolysis.[2][3][4] This application note provides detailed protocols for utilizing this compound to study its effects on fungal growth, mitochondrial function, and global metabolic pathways.
Mechanism of Action
This compound binds to the QP site of the cytochrome bc1 complex, preventing the oxidation of ubiquinol.[5] This action blocks the electron flow through the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.[2] Consequently, fungal cells treated with this compound exhibit a strong growth defect, particularly when grown on non-fermentable carbon sources that necessitate respiratory metabolism.[2]
Key Applications
-
Elucidating Metabolic Dependencies: Investigating the reliance of fungi on oxidative phosphorylation versus glycolysis for survival and growth.
-
Synergistic Antifungal Studies: Evaluating the potential of this compound to enhance the efficacy of other antifungal agents, such as azoles.[1]
-
Virulence Factor Analysis: Determining the role of mitochondrial respiration in fungal pathogenesis and virulence.[2]
-
Drug Discovery: Using this compound as a lead compound for the development of novel antifungal therapeutics targeting mitochondrial function.[5]
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | Assay Condition | IC50 (µM) | Reference |
| Candida albicans | Proliferation Assay | 0.381 | [1] |
| Candida albicans | Cytochrome bc1 Activity | Complete Inhibition | [2] |
| Scedosporium prolificans | Growth Inhibition (respiratory conditions) | Enhanced | [1] |
| Aspergillus terreus | Growth Inhibition (respiratory conditions) | Enhanced | [1] |
| Rhizopus oryzae | Growth Inhibition (respiratory conditions) | Enhanced | [1] |
Table 2: Effect of this compound in Combination with Fluconazole on Candida albicans
| Treatment | Concentration | Outcome | Reference |
| This compound | 10 µM | Partial growth slowing | [1] |
| Fluconazole | 32 mg/L | Fungistatic | [1] |
| This compound + Fluconazole | 10 µM + 32 mg/L | Fungicidal (97% reduction in viable colonies) | [1] |
Experimental Protocols
Protocol 1: Fungal Growth Inhibition Assay
This protocol details the determination of the minimal inhibitory concentration (MIC) of this compound against a target fungal species using a broth microdilution method.
Materials:
-
Target fungal strain
-
Appropriate liquid growth medium (e.g., RPMI-1640, Yeast Nitrogen Base with different carbon sources)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal inoculum suspension from a fresh culture to a concentration of 1-5 x 105 cells/mL in the chosen growth medium.
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate. The final concentrations should typically range from 0.01 to 20 µM. Include a drug-free control (DMSO vehicle) and a media-only control.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Incubate the plates at the optimal growth temperature for the fungal species (e.g., 30°C or 37°C) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.
Protocol 2: Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer
This protocol describes the measurement of the oxygen consumption rate (OCR) in fungal cells treated with this compound.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Fungal cells
-
Assay medium (e.g., non-buffered RPMI)
-
This compound
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Sterile XF cell culture microplates
Procedure:
-
Seed fungal cells onto an XF cell culture microplate at an optimized density and allow them to adhere or form a monolayer.
-
Replace the growth medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with this compound and other mitochondrial inhibitors.
-
Place the cell plate in the extracellular flux analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject this compound and measure the change in OCR to determine the extent of mitochondrial respiration inhibition.
-
Optionally, subsequently inject oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
Protocol 3: Metabolite Extraction for LC-MS Analysis
This protocol outlines the procedure for extracting intracellular metabolites from fungal cultures treated with this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Fungal culture
-
This compound
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, -20°C)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Grow fungal cultures to the mid-exponential phase and treat with this compound or vehicle control (DMSO) for a defined period.
-
Rapidly quench metabolic activity by adding the cold quenching solution to the culture.
-
Harvest the cells by centrifugation at a low temperature.
-
Wash the cell pellet with a cold buffer (e.g., PBS).
-
Add the cold extraction solvent to the cell pellet and lyse the cells (e.g., by bead beating or sonication).
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Mechanism of action of this compound on the fungal electron transport chain.
Caption: Experimental workflow for metabolomic analysis of this compound treated fungi.
Caption: Impact of this compound on fungal central carbon metabolism and ATP production.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inz-5 Concentration for Maximal Antifungal Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Inz-5 for maximal antifungal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antifungal agent that functions as a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a critical component of the electron transport chain, which is essential for cellular respiration and ATP production in fungi. By inhibiting this complex, this compound disrupts the fungus's ability to generate energy, leading to growth inhibition. Specifically, this compound targets the cytochrome B protein within the bc1 complex.
Q2: What is the reported effective concentration of this compound?
Published research has shown that this compound has an IC50 (half-maximal inhibitory concentration) of 0.381 μM against Candida albicans proliferation. In combination studies, a concentration of 10 μM this compound has been demonstrated to make the commonly used antifungal drug fluconazole fungicidal against C. albicans.
Q3: How does the carbon source in my growth medium affect this compound activity?
The antifungal activity of this compound is significantly influenced by the metabolic state of the fungus. Its efficacy is enhanced under conditions that promote respiratory growth. Therefore, using a non-fermentable carbon source (e.g., glycerol, lactate, ethanol) in your growth medium will likely result in a more potent antifungal effect compared to a fermentable carbon source like glucose.
Q4: Can this compound be used in combination with other antifungal drugs?
Yes, studies have shown that this compound can act synergistically with other antifungal agents. For instance, it has been reported to render fluconazole, a fungistatic drug, fungicidal against Candida albicans. This suggests that combining this compound with other antifungals could be a promising strategy to enhance efficacy and combat drug resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental optimization of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inconsistent inoculum preparation. Improper serial dilutions of this compound. Variation in incubation time or temperature. | Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer. Use calibrated pipettes and perform serial dilutions carefully. Strictly adhere to a consistent incubation period and temperature for all assays. |
| No observable antifungal effect at expected concentrations. | Use of a highly fermentable carbon source (e.g., high glucose concentration) in the growth medium, masking the effect of a respiratory inhibitor. The fungal species or strain being tested is intrinsically resistant to mitochondrial inhibitors. Degradation of this compound in the experimental setup. | Switch to a growth medium containing a non-fermentable carbon source to force respiratory metabolism. Test this compound against a known susceptible control strain to confirm compound activity. Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions (protect from light and store at low temperatures). |
| Precipitation of this compound in the growth medium. | The concentration of this compound exceeds its solubility in the aqueous medium. Interaction with components of the growth medium. | Determine the solubility of this compound in your specific growth medium. If necessary, use a small, non-inhibitory concentration of a suitable solvent (e.g., DMSO) to maintain solubility, ensuring the final solvent concentration does not affect fungal growth. Test the solubility of this compound in different base media to identify a more compatible option. |
| Fungal growth is inhibited at low this compound concentrations but resumes at higher concentrations (paradoxical growth). | While not specifically reported for this compound, some antifungal agents can induce stress responses at high concentrations that may lead to paradoxical growth. | Carefully examine the entire concentration range. Determine the MIC as the lowest concentration that inhibits growth, even if growth reappears at higher concentrations. Report the paradoxical effect in your findings. |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate fungal growth medium (e.g., RPMI-1640, Yeast Nitrogen Base with a non-fermentable carbon source)
-
Sterile 96-well microtiter plates
-
Fungal isolate to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar plate.
-
Harvest fungal cells and suspend them in sterile saline or PBS.
-
Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (e.g., OD600) or a hemocytometer.
-
Dilute this suspension 1:1000 in the chosen fungal growth medium to obtain the final inoculum of 1 x 10^3 to 5 x 10^3 cells/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested (e.g., from 64 µM down to 0.0625 µM).
-
Ensure the final DMSO concentration in all wells, including the growth control, is consistent and non-inhibitory (typically ≤1%).
-
-
Inoculate the Plate:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum in medium with DMSO, but no this compound) and a sterility control well (medium only).
-
-
Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 30°C or 37°C) for 24 to 48 hours, or until robust growth is observed in the growth control well.
-
Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Data Presentation
Table 1: Example MIC Data for this compound against Candida albicans
| This compound Concentration (µM) | OD600 Reading | Visual Growth |
| 64 | 0.05 | - |
| 32 | 0.05 | - |
| 16 | 0.06 | - |
| 8 | 0.05 | - |
| 4 | 0.07 | - |
| 2 | 0.08 | - |
| 1 | 0.12 | - |
| 0.5 | 0.15 | - |
| 0.25 | 0.85 | + |
| 0.125 | 0.91 | + |
| 0.0625 | 0.95 | + |
| Growth Control (0) | 0.98 | + |
| Sterility Control | 0.04 | - |
In this example, the MIC of this compound is 0.5 µM.
Visualizations
Inz-5 Technical Support Center: Troubleshooting Aqueous Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address the solubility challenges of Inz-5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a lipophilic molecule with a calculated logP (clogP) of 4.7, indicating poor aqueous solubility.[1] Its chemical structure is optimized for accessing the hydrophobic pocket of the fungal cytochrome bc1 enzyme within the inner mitochondrial membrane.[1] This inherent hydrophobicity is the primary reason for its insolubility and precipitation in aqueous solutions.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is soluble in DMSO up to 100 mg/mL.[2][3] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
If you observe incomplete dissolution in DMSO, gentle heating and ultrasonication can facilitate the process.[2][3] Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]
Q4: How should I store my this compound stock solution?
Prepared stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2][3] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2][3] It is recommended to store solutions under nitrogen.[2]
Q5: How can I prepare this compound for in vivo studies?
Due to its low aqueous solubility, direct dissolution of this compound in saline or buffers is not recommended for in vivo applications. Suspended solutions or formulations with co-solvents are necessary to achieve the desired concentration. Below are established protocols for preparing this compound for administration.
This compound Formulation Protocols for Experimental Use
The following table summarizes recommended solvent systems for preparing this compound solutions for in vitro and in vivo experiments. Note that for Protocols 1 and 2, the result is a suspended solution.
| Protocol | Solvent System Components (v/v) | Resulting Concentration & Solution Type | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspended Solution) | Oral and Intraperitoneal Injection[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspended Solution) | Oral and Intraperitoneal Injection[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | Continuous dosing (use with caution if period exceeds half a month)[2] |
Detailed Experimental Protocols
Protocol 1: Preparation of 1 mL this compound Suspended Solution (2.5 mg/mL)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
Vortex the final suspension thoroughly before use. If precipitation occurs, use ultrasonication to resuspend the compound.
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound during experimental preparation.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway Inhibition
This compound functions by inhibiting the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain. This action blocks cellular respiration, a critical process for fungal viability and pathogenesis.
Caption: this compound inhibits the fungal cytochrome bc1 complex.
References
Technical Support Center: Improving the Efficacy of Inz-5 in Different Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Inz-5 in various fungal strains. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Troubleshooting Guide
Issue 1: this compound Shows Low or No Activity Against My Fungal Strain.
Question: I am not observing significant growth inhibition of my fungal strain with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to the apparent lack of this compound efficacy. Consider the following troubleshooting steps:
-
Carbon Source in Media: The antifungal activity of this compound is highly dependent on the metabolic state of the fungus. Its inhibitory effect is most potent when fungi are forced to rely on mitochondrial respiration.
-
Recommendation: Avoid using media with high concentrations of fermentable sugars like glucose. Instead, use media containing non-fermentable carbon sources such as glycerol, ethanol, or lactate. This will compel the fungal cells to utilize respiratory metabolism, making them more susceptible to this compound's inhibition of the cytochrome bc1 complex. For instance, a disc diffusion assay of this compound on Candida albicans showed minimal growth inhibition on high glucose media, but a dramatically stronger inhibitory effect on media with non-fermentable carbon sources[1].
-
-
This compound Concentration: The effective concentration of this compound can vary between fungal species and strains.
-
Recommendation: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. A starting point for C. albicans is an IC50 of approximately 0.381 μM[2].
-
-
Solubility and Stability: this compound is a hydrophobic molecule and may precipitate out of aqueous solutions if not prepared correctly.
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For working solutions, dilute the stock in your chosen culture medium, ensuring thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution. Solid this compound can be stored at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year)[3].
-
-
Incubation Time: The inhibitory effects of this compound may not be immediately apparent.
-
Intrinsic Resistance: While uncommon, your fungal strain may possess intrinsic resistance mechanisms.
-
Recommendation: If the above steps do not resolve the issue, consider sequencing the cytochrome b gene (CYTB) to check for mutations known to confer resistance to cytochrome bc1 inhibitors.
-
Issue 2: High Variability in Experimental Results.
Question: I am observing inconsistent results between experiments when using this compound. How can I improve the reproducibility of my assays?
Answer:
High variability in antifungal susceptibility testing can be frustrating. To improve reproducibility, focus on standardizing your experimental parameters:
-
Inoculum Preparation: The density of the initial fungal inoculum is a critical variable.
-
Recommendation: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the cell density to a consistent value (e.g., a 0.5 McFarland standard) before diluting to the final desired concentration for your assay.
-
-
Media Preparation: As mentioned, the carbon source is crucial. Consistency in media preparation is key.
-
Recommendation: Prepare media in batches to minimize variation between experiments. Ensure the pH is consistent, as this can affect both fungal growth and compound stability.
-
-
Compound Handling: The way you prepare and store this compound can impact its activity.
-
Recommendation: Prepare fresh working solutions of this compound from your DMSO stock for each experiment. Ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
-
-
Plate Reading: Subjectivity in reading endpoints, especially for fungistatic compounds, can introduce variability.
-
Recommendation: For MIC assays, establish a clear endpoint definition (e.g., the lowest concentration that produces a prominent reduction in growth). If using a plate reader, ensure consistent reading parameters.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (also known as complex III)[2][3]. This complex is a crucial component of the electron transport chain. By inhibiting this complex, this compound disrupts mitochondrial respiration, leading to a depletion of ATP and ultimately inhibiting fungal growth[2].
Q2: What is the spectrum of activity of this compound?
A2: this compound has demonstrated activity against a broad range of fungal pathogens. This includes common yeasts like Candida albicans and filamentous molds such as Aspergillus terreus and Rhizopus oryzae[6].
Experimental Design and Protocols
Q3: How should I prepare this compound for in vitro assays?
A3: this compound is soluble in DMSO. It is recommended to prepare a stock solution of 10 mM in 100% DMSO. This stock solution can then be diluted into your desired aqueous culture medium for your experiments. Ensure the final concentration of DMSO in your assay does not affect the growth of your fungal strain.
Q4: Can I use this compound in combination with other antifungal drugs?
A4: Yes, this compound has been shown to have a powerful synergistic effect with fluconazole against Candida albicans[6]. The combination of this compound and fluconazole can transform the typically fungistatic effect of fluconazole into a fungicidal one and can also prevent the emergence of fluconazole resistance[6]. A checkerboard assay is the recommended method to quantify the synergistic interaction.
Q5: What are the potential mechanisms of resistance to this compound?
A5: The primary mechanism of resistance to cytochrome bc1 inhibitors like this compound is through mutations in the target protein, cytochrome b, which is encoded by the CYTB gene. Other less common mechanisms may include the activation of alternative respiration pathways or increased drug efflux through transporter proteins.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | Assay Type | Media Carbon Source | This compound Concentration/IC50 | Reference |
| Candida albicans | Growth Inhibition | Glucose | Minimal Inhibition | [1] |
| Candida albicans | Growth Inhibition | Non-fermentable | Strong Inhibition | [1] |
| Candida albicans | Growth Inhibition | N/A | IC50: 0.381 µM | [2] |
| Scedosporium prolificans | Growth Inhibition | Respiratory | Promising Inhibition | [6] |
| Aspergillus terreus | Growth Inhibition | Respiratory | Promising Inhibition | [6] |
| Rhizopus oryzae | Growth Inhibition | Respiratory | Promising Inhibition | [6] |
Table 2: Synergy of this compound with Fluconazole against Candida albicans
| Assay Type | This compound Concentration | Fluconazole Concentration | Observation | Reference |
| Plate-based Growth | 10 µM | 64 mg/L | Prevention of resistant colony emergence | [1] |
| Time-Kill Assay | 10 µM | 32 mg/L | 97% reduction in viable colonies (fungicidal effect) | [6] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for this compound
This protocol is adapted from standard broth microdilution methods.
-
Media Preparation: Prepare RPMI-1640 medium supplemented with a non-fermentable carbon source (e.g., 2% glycerol). Buffer the medium to pH 7.0 with MOPS.
-
Inoculum Preparation: Culture the fungal strain overnight. Wash and resuspend the cells in sterile saline. Adjust the cell suspension to a 0.5 McFarland standard. Dilute this suspension in the prepared medium to achieve a final inoculum concentration of approximately 1-5 x 105 CFU/mL.
-
This compound Preparation: Prepare a 2-fold serial dilution of this compound in the assay medium in a 96-well microtiter plate. The concentration range should be chosen based on expected efficacy (e.g., for C. albicans, a range of 0.05 to 25 µM is a good starting point). Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of this compound that causes a prominent reduction in growth compared to the drug-free control.
Protocol 2: Checkerboard Synergy Assay for this compound and Fluconazole
-
Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of fluconazole along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum: Prepare the fungal inoculum as described in the MIC protocol, using media with a non-fermentable carbon source.
-
Inoculation and Incubation: Inoculate all wells with the fungal suspension and incubate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism[7].
-
Visualizations
Caption: Mechanism of action of this compound targeting the fungal mitochondrial cytochrome bc1 complex.
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Inz-5 in experiments
Technical Support Center: Inz-5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a novel small molecule inhibitor of PI3Kα. The information herein is intended to help identify and address potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). Its primary mechanism is to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action inhibits the downstream activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]
Q2: What are the known or potential off-targets for this compound?
Due to the high degree of conservation in the ATP-binding pocket among lipid kinases, this compound may exhibit activity against other class I PI3K isoforms (e.g., PI3Kβ, PI3Kδ). At higher concentrations, it may also inhibit related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and Ataxia-Telangiectasia Mutated (ATM). It is crucial to experimentally determine the selectivity profile in your model system.
Q3: I am observing unexpected cellular effects (e.g., toxicity, altered morphology) at concentrations that should be specific for PI3Kα. What could be the cause?
Unexpected cellular phenotypes can arise from the inhibition of off-target kinases.[3] For example, dual inhibition of PI3K and mTOR can be more potent than expected.[4] It is also possible that your cell line has a unique sensitivity to the inhibition of a specific off-target kinase. We recommend performing a dose-response curve and validating target engagement and downstream signaling at the lowest effective concentration.
Q4: How can I confirm that this compound is inhibiting PI3Kα in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of AKT, a direct downstream target of PI3K.[1][5] You should observe a dose-dependent decrease in the phosphorylation of AKT at Serine 473 and Threonine 308.[5] It is critical to also probe for total AKT to ensure that the changes are not due to alterations in total protein levels.[6]
Troubleshooting Guide
Q5: My Western blot results show inhibition of p-AKT, but I'm also seeing a decrease in p-S6K, a downstream effector of mTOR. Does this mean this compound is inhibiting mTOR directly?
Not necessarily. The PI3K/AKT pathway is a primary upstream activator of mTORC1, which in turn phosphorylates S6 Kinase (S6K). Therefore, inhibiting PI3Kα will lead to reduced AKT activation, which subsequently results in decreased mTORC1 activity and p-S6K levels.
To distinguish between on-target PI3Kα inhibition and direct off-target mTOR inhibition, you can:
-
Perform a Kinase Profile: Test this compound against a panel of purified kinases, including mTOR, to determine its biochemical IC50 for each.
-
Use a More Direct mTORC1 Substrate: Analyze the phosphorylation of 4E-BP1. If this compound's effect on p-S6K is more potent than on p-4E-BP1, it might suggest off-target effects, as some inhibitors show substrate-specific biases.
-
Compare with a Known mTOR Inhibitor: Use a compound like rapamycin as a control to understand the specific effects of mTOR inhibition in your system.
Q6: I am not seeing the expected phenotype (e.g., decreased proliferation) in my cancer cell line, even at high concentrations of this compound. What are the possible reasons?
-
Resistance Mechanisms: The cell line may have compensatory signaling pathways that bypass the need for PI3Kα. For instance, activation of the MAPK pathway can sometimes compensate for PI3K inhibition.
-
Drug Efflux: The cells may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.
-
Incorrect Dosing or Inactive Compound: Verify the concentration and integrity of your this compound stock.
-
Mutation Status: The cell line may lack an activating PIK3CA mutation, making it less dependent on the PI3Kα isoform for survival.
Q7: How do I design a control experiment to demonstrate that the observed phenotype is due to on-target PI3Kα inhibition and not an off-target effect?
A rescue experiment is the gold standard. The ideal approach involves:
-
Treating cells with this compound to induce the phenotype of interest.
-
Transfecting the cells with a mutated form of PI3Kα that is resistant to this compound but retains its kinase activity.
-
If the phenotype is reversed upon expression of the drug-resistant PI3Kα, it strongly suggests the effect is on-target.
A simpler, alternative approach is to use another structurally distinct PI3Kα inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Quantitative Data Summary
The following tables provide hypothetical selectivity and potency data for this compound. This data should be used as a reference, and we strongly recommend researchers generate their own data in their specific experimental systems.
Table 1: In Vitro Biochemical Potency of this compound
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| PI3Kα | 1.2 | On-Target |
| PI3Kβ | 85 | Off-Target |
| PI3Kδ | 150 | Off-Target |
| PI3Kγ | 210 | Off-Target |
| mTOR | 450 | Potential Off-Target |
| DNA-PK | >1000 | Low Activity |
| ATM | >1000 | Low Activity |
Table 2: Cellular Potency of this compound in a PIK3CA-mutant cell line (MCF-7)
| Cellular Readout | EC50 (nM) | Description |
|---|---|---|
| p-AKT (S473) Inhibition | 5.5 | On-Target Engagement |
| Cell Proliferation (72h) | 25 | Functional Outcome |
Key Experimental Protocols
Protocol 1: Western Blot for PI3K Pathway Activation
This protocol is designed to assess the phosphorylation status of AKT and S6 as a measure of this compound on-target and pathway activity.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7][8]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[7]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin) overnight at 4°C with gentle agitation.[7][8] Recommended dilutions are typically 1:1000.[7][8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again as in step 9. Add ECL chemiluminescent substrate and visualize the bands using a digital imager.[7]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[9][10]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically range from 1 nM to 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Initiate Reaction: Add an ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9][11]
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value for each kinase.
Visual Guides
Caption: PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα.
Caption: Workflow for characterizing on-target vs. off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. 2.6. Kinase Profiling Assay [bio-protocol.org]
How to prevent degradation of Inz-5 in experimental setups
Welcome to the technical support center for Inz-5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III). By binding to the Q_o site of this complex, this compound effectively disrupts the mitochondrial respiratory chain, which is crucial for ATP production in fungi[1]. This inhibition of mitochondrial respiration ultimately impairs fungal virulence and can prevent the evolution of drug resistance[2].
Q2: What are the recommended long-term storage conditions for this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month[3]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: Is this compound stable in biological matrices?
This compound has demonstrated good stability in human serum, with full recovery observed after 3 hours of incubation[2]. However, it shows modest stability in mouse liver microsomes, with approximately 19.5% of the compound remaining after a 15-minute incubation at 37°C, suggesting susceptibility to metabolic degradation by hepatic enzymes[2].
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may lead to the degradation of this compound during experimental procedures.
Issue 1: Loss of this compound activity in solution over a short period.
| Potential Cause | Troubleshooting/Prevention Strategy |
| pH Instability | While specific pH stability data for this compound is limited, compounds containing tetrazole rings are generally stable at physiological pH. However, extreme pH conditions should be avoided. Prepare fresh solutions in appropriate buffers (e.g., PBS, HEPES) and use them promptly. If storing solutions, do so at recommended temperatures and for limited durations. |
| Photodegradation | This compound contains an indazole ring, a structure that can be susceptible to photodegradation, particularly under UV light, which may cause rearrangement to a benzimidazole. Protect solutions from direct light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient laboratory light where possible. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid the degradation that can occur with multiple freeze-thaw cycles. |
| Contamination | Ensure that all solvents, buffers, and equipment are sterile and free of contaminants that could chemically react with or enzymatically degrade this compound. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Interaction with Media Components | This compound's inhibitory effect can be influenced by the carbon source in the culture medium[2]. Its growth inhibition of C. albicans is more potent in media containing non-fermentable carbon sources like lactate or acetate compared to high-glucose media[2]. Ensure consistency in media composition between experiments. Consider performing a compatibility study with your specific cell culture medium if you suspect interactions. |
| Metabolic Degradation by Cells | If using cell lines with high metabolic activity, consider that this compound may be metabolized. This is suggested by its instability in mouse liver microsomes[2]. Monitor the concentration of this compound over the course of the experiment if feasible, or use freshly prepared solutions for longer incubation periods. |
| Adsorption to Plastics | Small molecules can sometimes adsorb to the surface of plastic labware. If you suspect this is an issue, consider using low-adhesion plastics or glass containers where appropriate. |
Quantitative Data Summary
The following table summarizes the known stability data for this compound.
| Condition | Matrix/Solvent | Temperature | Duration | Remaining this compound (%) | Reference |
| Incubation | Human Serum | 37°C | 3 hours | 100% | [2] |
| Incubation | Mouse Liver Microsomes | 37°C | 15 minutes | 19.5% | [2] |
| Long-term Storage (Solid) | - | -20°C | Months to Years | Not specified, but recommended | |
| Short-term Storage (Solid) | - | 0-4°C | Days to Weeks | Not specified, but recommended | |
| Stock Solution Storage | DMSO | -80°C | 6 months | Not specified, but recommended | [3] |
| Stock Solution Storage | DMSO | -20°C | 1 month | Not specified, but recommended | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Buffers
This protocol provides a general framework for evaluating the stability of this compound in different buffer systems.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the desired aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0, Tris-HCl pH 8.5).
-
Incubation: Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a solvent like ice-cold acetonitrile.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Assay for Mitochondrial bc1 Complex (Complex III) Inhibition
This protocol outlines a general method to assess the inhibitory activity of this compound on the mitochondrial bc1 complex.
-
Isolation of Mitochondria: Isolate mitochondria from the target organism (e.g., fungal cells, mammalian cells/tissues) using standard differential centrifugation techniques.
-
Preparation of Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM sodium azide, 0.02% BSA, and 0.1% Tween-20)[4]. Sodium azide is included to inhibit Complex IV.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the reaction buffer to determine the IC_50_ value.
-
Assay Setup: In a 96-well plate, add the reaction buffer, isolated mitochondria (approximately 5 µg of protein), and cytochrome c (final concentration of 50 µM)[4]. Add the different concentrations of this compound to the respective wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol (50 µM)[4].
-
Measurement: Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period (e.g., 10 minutes) at room temperature[4].
-
Data Analysis: Calculate the rate of cytochrome c reduction for each this compound concentration. Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: this compound inhibits the mitochondrial electron transport chain.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Inz-5 and Fluconazole Co-administration
Welcome to the technical support center for researchers utilizing Inz-5 and fluconazole in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the co-administration of these two compounds.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering this compound with fluconazole?
A1: Fluconazole, a widely used antifungal agent, is often fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells. This can lead to the development of resistance. This compound is a fungal-selective mitochondrial cytochrome bc1 inhibitor.[1] Co-administration of this compound with fluconazole has been shown to render fluconazole fungicidal, meaning the combination can actively kill fungal cells.[1] This synergistic interaction also helps to prevent the emergence of fluconazole-resistant strains.[1]
Q2: What are the known mechanisms of action for this compound and fluconazole?
A2: Fluconazole inhibits the fungal enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane. This compound targets the mitochondrial cytochrome bc1 complex, a key component of the electron transport chain.[1] Inhibition of this complex disrupts mitochondrial respiration and ATP production, leading to cellular stress and growth inhibition.
Q3: We are observing unexpected antagonism between this compound and fluconazole in our in vitro assays. What could be the cause?
A3: While generally synergistic, the interaction between this compound and fluconazole can be influenced by several factors. Ensure that the concentrations of both compounds are within the appropriate range. Sub-optimal concentrations of either drug may not be sufficient to achieve a synergistic effect. Additionally, the specific strain of fungus being tested can play a role, as inherent resistance mechanisms could alter the interaction. Finally, review your experimental setup, including media composition and incubation conditions, as these can impact drug activity.
Q4: Can the co-administration of this compound and fluconazole lead to off-target effects in host cells?
A4: this compound has been designed to be a fungal-selective inhibitor of cytochrome bc1.[1] However, as with any experimental compound, it is crucial to assess potential off-target effects in your specific model system. We recommend performing cytotoxicity assays on relevant host cell lines to determine the therapeutic window of the drug combination.
Troubleshooting Guides
Inconsistent Checkerboard Assay Results
Problem: High variability in Fractional Inhibitory Concentration (FIC) indices between replicate checkerboard assays.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Drug Concentrations | Verify the stock concentrations of this compound and fluconazole. Perform serial dilutions carefully and use freshly prepared solutions for each experiment. |
| Inconsistent Inoculum Density | Standardize the fungal inoculum preparation. Ensure a consistent cell density in each well of the microtiter plate by measuring optical density or using a hemocytometer. |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells, which can concentrate the drugs, consider not using the outermost wells for experimental data or filling them with sterile media. |
| Incorrect Incubation Time | Adhere to a standardized incubation time as recommended by CLSI guidelines or your established laboratory protocol. Reading the plates too early or too late can affect the MIC determination. |
Time-Kill Assay Shows No Synergism
Problem: The combination of this compound and fluconazole does not show a significant reduction in fungal viability compared to the individual drugs in a time-kill assay.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal Drug Concentrations | The concentrations used may be too low to achieve a synergistic killing effect. Perform dose-response experiments for each drug individually to determine their MICs and then test combinations at, above, and below the MICs. |
| High Initial Inoculum | A very high starting fungal density can overwhelm the activity of the drugs. Ensure your starting inoculum is within the recommended range for time-kill assays (typically 105 to 106 CFU/mL). |
| Antifungal Carryover | Residual drug on the agar plates used for colony counting can inhibit growth and lead to an overestimation of killing. To mitigate this, dilute the samples before plating or use techniques like membrane filtration to wash the cells.[3] |
| Assay Duration | A 24-hour time point may not be sufficient to observe the full synergistic effect. Consider extending the assay to 48 hours, with additional sampling points. |
Macrophage Viability Issues in Co-culture Experiments
Problem: Significant death of macrophages is observed in the co-culture experiment, even in the absence of fungi.
Possible Causes & Solutions:
| Cause | Solution |
| Drug Cytotoxicity | The concentrations of this compound and/or fluconazole may be toxic to the macrophages. Perform a dose-response cytotoxicity assay with the drugs on the macrophages alone to determine the non-toxic concentration range. |
| Sub-optimal Culture Conditions | Ensure the culture medium, serum concentration, and incubation conditions (temperature, CO2) are optimal for macrophage viability. |
| Contamination | Check for bacterial or mycoplasma contamination in your cell cultures, as this can lead to cell death. |
Data Presentation
The following tables provide an example of how to structure quantitative data from key experiments.
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index of this compound and Fluconazole against Candida albicans
| Compound | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 0.5 | 0.125 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Fluconazole | 2 | 0.5 | 0.25 |
FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.
Table 2: Time-Kill Assay of this compound and Fluconazole Combination against Candida albicans
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 CFU/mL at 48h | Change from 0h (48h) |
| Control | 5.0 | 7.2 | 8.5 | +3.5 |
| This compound (0.5 μg/mL) | 5.0 | 4.8 | 4.5 | -0.5 |
| Fluconazole (2 μg/mL) | 5.0 | 5.5 | 6.0 | +1.0 |
| This compound + Fluconazole | 5.0 | 3.1 | 1.8 | -3.2 |
A ≥ 2 log10 decrease in CFU/mL from the starting inoculum is considered fungicidal.
Experimental Protocols
Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro interaction between this compound and fluconazole.
Methodology:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound horizontally and fluconazole vertically in RPMI-1640 medium.
-
Prepare a standardized inoculum of Candida albicans (e.g., 1-5 x 103 CFU/mL) in RPMI-1640.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include wells with each drug alone to determine the MIC of individual agents, and a drug-free well as a growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination as the lowest concentration showing significant inhibition of visible growth.
-
Calculate the FIC for each drug (MIC of drug in combination / MIC of drug alone) and the FIC index (ΣFIC = FIC of this compound + FIC of fluconazole).
Time-Kill Assay
Objective: To assess the fungicidal or fungistatic activity of the this compound and fluconazole combination over time.
Methodology:
-
Prepare cultures of Candida albicans to early logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 1-5 x 105 CFU/mL in RPMI-1640 medium.
-
Prepare flasks containing:
-
Drug-free medium (growth control)
-
This compound at a predetermined concentration (e.g., MIC)
-
Fluconazole at a predetermined concentration (e.g., MIC)
-
The combination of this compound and fluconazole at the same concentrations.
-
-
Incubate the flasks at 35°C with agitation.
-
At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine CFU/mL.
-
Plot log10 CFU/mL versus time for each treatment condition.
Mandatory Visualizations
Caption: Fluconazole's mechanism of action.
Caption: this compound's mechanism of action.
Caption: Synergistic fungicidal effect.
Caption: Recommended experimental workflow.
References
Refining protocols for Inz-5 treatment in resistant fungal isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining protocols for Inz-5 treatment, particularly in resistant fungal isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel antifungal agent that targets Erg11, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.[1][2] By inhibiting Erg11, this compound disrupts membrane integrity, leading to fungal cell death.[1][2] This mechanism is similar to that of azole antifungals.[1]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound is primarily associated with two mechanisms. The most common is the overexpression of the ERG11 gene, which leads to higher concentrations of the target enzyme, thereby reducing the drug's effectiveness.[3] A secondary mechanism involves mutations in the genes encoding efflux pumps, which actively transport this compound out of the fungal cell, preventing it from reaching its target.[3]
Q3: My Minimum Inhibitory Concentration (MIC) assays for this compound are showing inconsistent results. What could be the cause?
A3: Inconsistent MIC results can stem from several factors.[4][5] Key areas to check include:
-
Inoculum Preparation: Ensure the fungal inoculum is at the correct concentration (typically 0.5–2.5 x 10^5 CFU/mL). Variability in inoculum density is a common source of error.
-
Media Composition: The standardized medium for antifungal susceptibility testing is RPMI-1640.[6][7] Using different media can alter fungal growth rates and drug activity, leading to variable MICs.[6]
-
Incubation Time and Temperature: Standard incubation is typically 24-48 hours at 35°C.[8][9] Deviations can affect both fungal growth and drug stability.
-
Plate Reading: Ensure a consistent method for determining the endpoint, which for azole-like inhibitors is typically the lowest concentration that produces approximately 50% growth inhibition compared to the drug-free control.[9]
Q4: How can I determine if this compound is synergistic with other antifungal agents against resistant isolates?
A4: The checkerboard assay is a standard method for determining synergy. This technique involves testing various concentrations of two drugs, both alone and in combination, to see if the combined effect is greater than the sum of their individual effects. The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI).
Troubleshooting Experimental Protocols
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: High Background Growth in MIC Assays
If you are observing heavy or inconsistent growth in your control wells, or high trailing growth in your drug-containing wells, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Contamination of Fungal Culture | Streak the isolate on selective agar to ensure purity. Perform microscopy to confirm morphology. |
| Inoculum Density Too High | Re-standardize your inoculum using a spectrophotometer or hemocytometer to achieve the correct cell density. |
| Inappropriate Growth Medium | Confirm you are using RPMI-1640 medium with MOPS buffer as per CLSI guidelines.[7][10] |
| Reader/Spectrophotometer Error | Ensure the plate reader is properly calibrated and blanked with the appropriate medium before reading. |
Issue 2: No Clear Synergy Detected in Checkerboard Assays
If your checkerboard assay does not indicate a synergistic interaction, this could be due to the experimental setup or a true lack of synergy.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Ranges | Ensure the concentration ranges tested for both drugs bracket their individual MIC values. You should have concentrations above and below the MIC for each drug. |
| Incorrect FICI Calculation | Double-check the formula and the MIC values used for the calculation. FICI ≤ 0.5 is synergistic, > 0.5 to 4.0 is indifferent, and > 4.0 is antagonistic. |
| Antagonistic Interaction | It is possible the drugs have an antagonistic relationship. Consider testing this compound with a different class of antifungal agent. |
| Low Isolate Susceptibility | For highly resistant isolates, synergy may be difficult to achieve. Consider using a time-kill assay for a more dynamic assessment of the drug interaction.[11] |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.[8] Include a drug-free well as a growth control.
-
Prepare Fungal Inoculum: Culture the fungal isolate overnight.[8] Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5–2.5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[8][9]
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the drug-free control well, determined by visual inspection or spectrophotometric reading at 600 nm.[8][9]
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second antifungal agent.
-
Drug Combination: The resulting grid will contain wells with various combinations of the two drugs. Include wells with each drug alone and a drug-free growth control.
-
Inoculation: Inoculate all wells with the fungal suspension prepared as described in the MIC protocol.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Visualizations
Signaling Pathway and Resistance
Caption: Hypothetical mechanism of this compound action and fungal resistance.
Experimental Workflow: Isolating Resistant Mutants
Caption: Workflow for in vitro selection of this compound resistant fungal isolates.
Troubleshooting Logic: Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MIC assay results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Inz-5 Toxicity in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing the toxicity of Inz-5 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its cytotoxicity?
A1: this compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By blocking this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS) production, and the induction of the intrinsic apoptotic pathway. This disruption of essential cellular energy production and the initiation of apoptosis are the primary drivers of its cytotoxic effects in mammalian cells.
Q2: I am observing higher-than-expected toxicity in my experiments with this compound. What are the potential causes?
A2: Several factors can contribute to unexpectedly high toxicity:
-
Cellular Metabolism: If your cell line is highly dependent on mitochondrial respiration for energy (e.g., when cultured in galactose-containing medium instead of glucose), it will be more sensitive to this compound.[1]
-
Compound Concentration and Purity: Ensure the correct final concentration of this compound is used and that the compound has not degraded. Verifying the purity of your this compound stock is also recommended.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control in your experiments to account for solvent effects.
-
Off-Target Effects: While this compound is designed to be selective for the fungal cytochrome bc1 complex, it can still inhibit the human homolog to some extent, leading to toxicity.[1]
Q3: How can I minimize the off-target effects of this compound in my cellular model?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired effect on your target while minimizing toxicity to the host cells.
-
Optimize Treatment Duration: A shorter exposure time may be sufficient to achieve the intended experimental outcome with reduced toxicity.
-
Control for Off-Target Effects: Use a structurally related but inactive analog of this compound as a negative control, if available. This can help differentiate between target-specific effects and general compound toxicity.
-
Rescue Experiments: If possible, conduct rescue experiments by overexpressing the target protein or providing downstream metabolites to confirm that the observed phenotype is due to the inhibition of the intended target.
Q4: What is the best way to prepare and store this compound solutions?
A4: Proper handling of this compound is critical for its stability and activity.
-
Dissolving: Due to its hydrophobic nature, this compound may have limited aqueous solubility.[1] It is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Sonication can aid in dissolution.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Variations in Cell Health and Passage Number | Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a stock solution. Calibrate pipettes regularly to ensure accurate liquid handling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for both compound treatment and assay development. |
Issue 2: High Background Signal in Cytotoxicity Assays (e.g., LDH, MTT)
| Potential Cause | Troubleshooting Step |
| Contamination of Cell Cultures | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Serum Interference | Some components in fetal bovine serum (FBS) can interfere with certain assays. If possible, reduce the serum concentration during the assay or use a serum-free medium. |
| Phenol Red Interference | Phenol red in the culture medium can affect the absorbance readings in colorimetric assays. Use phenol red-free medium for the assay itself. |
| Precipitation of this compound | At higher concentrations or in certain media, this compound may precipitate. Visually inspect the wells for any precipitate. If observed, try using a lower concentration or a different solvent system. |
Quantitative Data Summary
The selectivity of this compound for its fungal target over the human homolog is a critical parameter. The selectivity index can be calculated by dividing the IC50 for a mammalian cell line (e.g., HepG2) by the IC50 for the target fungal species. A higher selectivity index indicates a greater therapeutic window.
| Compound | Cell Line | Culture Condition | IC50 (µM) | Reference |
| Atovaquone | HepG2 | Respiring (Galactose medium) | 12.7 | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound and a vehicle control. Include a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of untreated wells.
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
Cells of interest
-
This compound stock solution
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells on a suitable imaging plate or dish.
-
Treat the cells with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the treatment medium and wash the cells with a buffer (e.g., PBS).
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Mandatory Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound toxicity.
References
Technical Support Center: Enhancing the Stability of Inz-5 for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during long-term studies with Inz-5. Our goal is to ensure the integrity and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound due to improper storage. | Verify storage conditions. This compound should be stored at -20°C or lower in a desiccated environment. For frequent use, prepare small aliquots to minimize freeze-thaw cycles. |
| Contamination of stock solutions. | Prepare fresh stock solutions using high-purity solvents. Filter-sterilize solutions if they are to be used in cell-based assays over an extended period. | |
| Visible precipitation in this compound solutions | Poor solubility or supersaturation in the chosen solvent. | Determine the optimal solvent for your desired concentration. Sonication may aid in dissolution. If using aqueous buffers, ensure the pH is compatible with this compound stability. |
| Compound degradation leading to insoluble byproducts. | Analyze the precipitate using techniques like HPLC or LC-MS to identify degradation products. Adjust storage and handling protocols accordingly. | |
| Loss of potency over time in long-term experiments | Inherent chemical instability of this compound. | Conduct forced degradation studies to identify key degradation pathways (e.g., hydrolysis, oxidation, photolysis). This information will guide the development of a stabilizing formulation. |
| Interaction with other components in the experimental medium. | Evaluate the compatibility of this compound with other reagents and media components. Consider using a simplified, well-defined medium if possible. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C or colder in a tightly sealed container with a desiccant. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
2. What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, a co-solvent system may be necessary. It is crucial to determine the solubility of this compound in your specific experimental buffer system to avoid precipitation.
3. How can I monitor the stability of this compound during my experiment?
Regularly assess the purity and concentration of your this compound working solutions using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A decrease in the main peak area or the appearance of new peaks can indicate degradation.
4. Are there any known incompatibilities of this compound with common labware or reagents?
While specific incompatibility data for this compound is limited, it is good practice to use high-quality, inert materials for storage and handling, such as amber glass vials and polypropylene tubes. Avoid prolonged contact with reactive materials.
5. What are the first steps I should take if I suspect this compound degradation?
If you suspect degradation, immediately quarantine the affected batch. Prepare a fresh stock solution from a new, unopened vial of this compound. Compare the performance of the new and old solutions in a simple, rapid bioassay to confirm a loss of activity.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a working concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.
-
| Timepoint | This compound Peak Area | Degradation Product 1 Peak Area | % Purity |
| 0 hours | 1,200,500 | 0 | 100% |
| 24 hours | 1,150,200 | 50,300 | 95.8% |
| 48 hours | 1,098,700 | 101,800 | 91.5% |
Visualizations
This compound Stability Troubleshooting Workflow
This workflow provides a logical sequence of steps to address stability issues with this compound.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor. Degradation of this compound would lead to a loss of this inhibitory effect.
Validation & Comparative
Inz-5: A Comparative Analysis of Efficacy Against Other Cytochrome bc1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Inz-5, a novel cytochrome bc1 inhibitor, with other established inhibitors of this critical mitochondrial complex. The data presented is intended to assist researchers in evaluating the potential of this compound in antifungal drug development and related fields.
Executive Summary
This compound is a potent, fungal-selective inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This guide presents a comparative analysis of its in vitro efficacy, primarily measured by the half-maximal inhibitory concentration (IC50), against a panel of well-characterized cytochrome bc1 inhibitors. The data indicates that this compound demonstrates significant inhibitory activity against fungal cytochrome bc1, with a favorable selectivity profile when compared to mammalian enzymes.
Data Presentation: Efficacy of Cytochrome bc1 Inhibitors
The following table summarizes the IC50 values of this compound and other cytochrome bc1 inhibitors against various organisms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | Candida albicans | 0.381 | [1] |
| This compound | Human (HEK293) | >10 (28-fold selectivity) | [1] |
| Inz-1 | Candida albicans | 1.6 | [1] |
| Inz-1 | Human (HEK293) | 45.3 | |
| Atovaquone | Human cytochrome bc1 | 1.8 | |
| Atovaquone | Saccharomyces cerevisiae | 0.009 (Ki) | |
| Ilicicolin H | Saccharomyces cerevisiae | 0.003-0.005 | |
| Ilicicolin H | Bovine | 0.2-0.25 | |
| Myxothiazol | Yeasts and Fungi | 0.01-3 (µg/mL) | |
| Antimycin A | Yeast | <0.0025 | |
| Funiculosin | Yeast | ~0.01 | |
| Stigmatellin | Bovine | 0.0028 | |
| Azoxystrobin | Bovine | 0.0477 |
Mandatory Visualization
Caption: Inhibition of the fungal electron transport chain by cytochrome bc1 inhibitors.
Experimental Protocols
The following is a detailed protocol for the ubiquinol-cytochrome c reductase assay, a standard method for determining the IC50 of cytochrome bc1 inhibitors.
1. Objective:
To measure the enzymatic activity of the cytochrome bc1 complex and determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).
2. Materials:
-
Enzyme Source: Isolated mitochondria from the target organism (e.g., Candida albicans).
-
Substrate: Decylubiquinol (DBH2).
-
Electron Acceptor: Cytochrome c (from bovine heart or horse heart).
-
Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Detergent: n-Dodecyl-β-D-maltoside (DDM) or Triton X-100.
-
Inhibitors: this compound and other compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO).
-
Reducing Agent: Sodium dithionite or potassium borohydride (for preparing reduced cytochrome c and DBH2, respectively).
-
Instrumentation: Dual-wavelength spectrophotometer or microplate reader capable of measuring absorbance at 550 nm.
3. Reagent Preparation:
-
Mitochondria Isolation: Isolate mitochondria from fungal cells following established protocols. The final mitochondrial pellet should be resuspended in a suitable buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4) and stored at -80°C. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).
-
Cytochrome c Solution (10 mM): Dissolve cytochrome c in the assay buffer to a final concentration of 10 mM.
-
Decylubiquinone (CoQ10) Stock Solution (20 mM): Dissolve decylubiquinone in absolute ethanol.
-
Preparation of Reduced Decylubiquinol (DBH2): To an aliquot of the decylubiquinone stock solution, add a small amount of potassium borohydride powder and mix until the yellow color disappears. This reduced form is unstable and should be prepared fresh before each experiment.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and other inhibitors in DMSO at a high concentration (e.g., 10-50 mM).
4. Assay Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:
-
Assay buffer
-
Cytochrome c (final concentration of 50-100 µM)
-
Detergent (e.g., 0.01% DDM) to permeabilize the mitochondrial membranes.
-
A range of concentrations of the inhibitor (or solvent control).
-
Mitochondrial suspension (final protein concentration of 5-10 µg/mL).
-
-
Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of the Reaction: Start the reaction by adding a small volume of freshly prepared decylubiquinol (final concentration of 50-100 µM).
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. A reference wavelength (e.g., 540 nm or 570 nm) can be used to correct for baseline drift. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
5. Data Analysis:
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration. The rate is proportional to the change in absorbance per unit of time.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
This guide provides a foundational comparison of this compound's efficacy. Further studies, including in vivo experiments and analysis against a broader range of fungal pathogens, are necessary to fully elucidate its therapeutic potential.
References
Unlocking Synergistic Power: A Comparative Guide to Inz-5 and Fluconazole Co-therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge in clinical practice. Overcoming this obstacle necessitates innovative therapeutic strategies, among which synergistic drug combinations have shown considerable promise. This guide provides a comprehensive comparison of the novel antifungal agent Inz-5 in combination with the widely used azole, fluconazole. The synergistic interaction between these two compounds offers a potent approach to combatting fungal infections, particularly those caused by Candida albicans, and preventing the evolution of drug resistance.
This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III).[1][2][3][4] By disrupting the mitochondrial respiratory chain, this compound impairs fungal virulence and ATP production.[3][4] This targeted action not only inhibits fungal growth but also renders pathogenic fungi more susceptible to the effects of fluconazole, which primarily targets ergosterol biosynthesis in the fungal cell membrane.
Quantitative Analysis of Synergistic Efficacy
The synergy between this compound and fluconazole has been demonstrated to be a powerful fungicidal combination. While specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays are not publicly available in the reviewed literature, the combination's efficacy has been quantified in time-kill assays.
Table 1: In Vitro Efficacy of this compound and Fluconazole against Candida albicans
| Treatment Group | Concentration | Outcome | Reference |
| Fluconazole alone | 32 mg/L | Fungistatic (slowed growth) | [5] |
| This compound alone | 10 µM | Partial growth inhibition | [5] |
| This compound + Fluconazole | 10 µM + 32 mg/L | Fungicidal (97% reduction in viable colonies) | [5] |
| This compound (IC50) | 0.381 µM | 50% inhibition of C. albicans proliferation | [1][6] |
Mechanism of Synergistic Action
The potentiation of fluconazole's antifungal activity by this compound is rooted in their distinct yet complementary mechanisms of action. Fluconazole, a fungistatic agent, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis. The depletion of ergosterol disrupts the integrity of the fungal cell membrane.
This compound targets a separate, vital cellular process: mitochondrial respiration. By inhibiting the cytochrome bc1 complex, this compound depletes the fungal cell's primary energy source, ATP. This energy depletion has two significant consequences: it directly inhibits cell growth and, more importantly, it prevents the action of drug efflux pumps that are a major cause of fluconazole resistance. The decreased ATP levels mean the fungal cell cannot effectively pump out fluconazole, leading to higher intracellular concentrations and a shift from a fungistatic to a fungicidal effect.[3]
Caption: Mechanism of this compound and Fluconazole Synergy.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, the following are representative methodologies for the key assays used to evaluate antifungal synergy.
Checkerboard Microdilution Assay for FICI Determination
This assay is the standard method for quantifying synergistic interactions between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the rows, and serial dilutions of fluconazole are made along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in RPMI 1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing no drugs, each drug alone, and no inoculum are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the drug-free control.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This assay assesses the rate at which an antifungal agent or combination kills a fungal population over time.
-
Inoculum Preparation: A starting inoculum of Candida albicans is prepared to a concentration of approximately 1 x 105 to 5 x 105 CFU/mL in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: The fungal suspension is added to flasks containing the drugs at desired concentrations (e.g., 1x MIC, 2x MIC) of this compound, fluconazole, and the combination. A drug-free growth control is also included.
-
Incubation and Sampling: The flasks are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Colony Counting: Serial dilutions of the aliquots are plated on nutrient agar plates. The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment group. A synergistic interaction is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Caption: Workflow for In Vitro Synergy Testing.
Murine Model of Systemic Candidiasis
In vivo studies are critical for validating the therapeutic potential of a drug combination. While this compound itself was noted to be rapidly metabolized in mice, its therapeutic principle was validated using a knockout model.[7] A general protocol for such a study is as follows:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment Groups: Animals are divided into groups receiving a vehicle control, fluconazole alone, and potentially a compound that mimics the action of this compound.
-
Drug Administration: Treatment is administered for a specified duration (e.g., 7-14 days).
-
Efficacy Assessment: The primary endpoint is often the fungal burden in target organs, typically the kidneys. Kidneys are harvested, homogenized, and plated to determine the CFU/gram of tissue. Survival studies may also be conducted.
-
Statistical Analysis: Fungal burden and survival data are analyzed to determine the statistical significance of the treatment effects.
Comparison with Other Antifungal Therapies
Direct comparative studies between the this compound/fluconazole combination and other antifungal therapies are not yet available in the published literature. However, the unique mechanism of action of this compound, which restores fluconazole's efficacy and converts it to a fungicidal agent, positions this combination as a promising strategy, particularly for fluconazole-resistant infections where options are limited. The ability to repurpose an existing and well-characterized drug like fluconazole is a significant advantage in drug development.
Conclusion
The co-administration of this compound and fluconazole represents a highly promising therapeutic strategy for the treatment of Candida infections. By targeting the fungal mitochondrial respiratory chain, this compound synergistically enhances the activity of fluconazole, transforming it into a fungicidal agent and preventing the emergence of resistance.[5][6] This combination therapy addresses the critical need for new treatment paradigms in an era of growing antifungal resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Inz-5: A Novel Antifungal Agent Demonstrating Potent Activity Against Candida Species
A comparative analysis of Inz-5, a promising indazole derivative, reveals its significant potential in the fight against Candida infections. By targeting fungal mitochondrial respiration, this compound exhibits potent antifungal activity and demonstrates a synergistic relationship with conventional azole drugs, offering a new strategy to combat drug resistance.
This guide provides a comprehensive comparison of this compound with other major classes of antifungal agents used for the treatment of Candida infections. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Efficacy Against Candida albicans
This compound has shown promising in vitro activity against Candida albicans. The following table summarizes the available inhibitory concentration data for this compound and compares it with the typical Minimum Inhibitory Concentration (MIC) ranges for commonly used antifungal agents against C. albicans. It is important to note that direct comparison of IC50 and MIC values should be interpreted with caution due to differences in experimental methodologies.
| Antifungal Agent | Class | Mechanism of Action | IC50 / MIC Range (µg/mL) for C. albicans |
| This compound | Indazole derivative | Inhibitor of mitochondrial complex III (cytochrome bc1) | ~0.38 (IC50)[1] |
| Fluconazole | Azole | Inhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis | 0.25 - 16[2] |
| Voriconazole | Azole | Inhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis | ≤0.03 - 1 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.016 - ≥2[2] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis | ≤0.015 - 0.25 |
| Anidulafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis | ≤0.015 - 0.12 |
| Micafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis | ≤0.008 - 0.06 |
Mechanism of Action: Targeting Mitochondrial Respiration
This compound exerts its antifungal effect by selectively inhibiting the fungal mitochondrial complex III, also known as cytochrome bc1 reductase.[3][4] This complex is a crucial component of the electron transport chain, and its inhibition disrupts mitochondrial respiration. This disruption leads to a depletion of cellular ATP, an increase in oxidative stress, and ultimately, fungal cell death.[3] The selectivity of this compound for the fungal cytochrome bc1 over its human counterpart is attributed to key differences in the amino acid sequences of the protein.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound in Candida albicans.
Caption: Mechanism of action of this compound in Candida albicans.
Synergistic Activity with Fluconazole
A significant advantage of this compound is its synergistic interaction with azole antifungals, such as fluconazole. While fluconazole is fungistatic, meaning it inhibits fungal growth, the combination with this compound has been shown to be fungicidal, actively killing the fungal cells.[5] Furthermore, the presence of this compound has been observed to prevent the emergence of fluconazole-resistant Candida colonies in vitro.[5] This suggests that targeting mitochondrial respiration can be a powerful strategy to enhance the efficacy of existing antifungal drugs and combat the growing problem of drug resistance.
The logical workflow for the synergistic effect is depicted below.
Caption: Synergistic fungicidal effect of this compound and Fluconazole.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
1. Inoculum Preparation:
-
Subculture Candida isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
2. Plate Preparation:
-
Serially dilute the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.
Candida albicans and Macrophage Co-culture Assay
This protocol outlines a general procedure for assessing the interaction between C. albicans and macrophages in vitro.
1. Macrophage Culture:
-
Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1 differentiated into macrophages) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the macrophages into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.
2. Candida albicans Preparation:
-
Grow C. albicans overnight in Yeast Peptone Dextrose (YPD) broth at 30°C.
-
Wash the yeast cells with sterile phosphate-buffered saline (PBS) and count them using a hemocytometer.
-
Resuspend the yeast in antibiotic-free RPMI 1640 medium with 10% FBS.
3. Co-culture:
-
Remove the culture medium from the adherent macrophages and replace it with the C. albicans suspension at a multiplicity of infection (MOI) of 1:1 (1 yeast cell per macrophage).
-
Incubate the co-culture at 37°C in a 5% CO2 incubator for a defined period (e.g., 2, 6, or 24 hours).
4. Assessment of Fungal Viability:
-
At the desired time points, lyse the macrophages with a sterile, cold solution of 0.1% Triton X-100 in water to release the intracellular fungi.
-
Serially dilute the lysate and plate onto SDA plates.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number of viable fungi.
The following diagram illustrates the general workflow for the macrophage co-culture experiment.
Caption: Experimental workflow for Candida albicans and macrophage co-culture.
Conclusion
This compound represents a promising new avenue for the treatment of Candida infections. Its novel mechanism of action, potent in vitro activity, and synergistic effects with established antifungal agents highlight its potential to address the challenges of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the management of invasive candidiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Analysis for Macrophage Binding and Pro-inflammatory Responses to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Inhibition of Classical and Alternative Modes of Respiration in Candida albicans Leads to Cell Wall Remodeling and Increased Macrophage Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring inflammasome priming and activation in response to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Inz-5's impact on different fungal species
A deep dive into the species-specific impact and mechanism of a novel cytochrome bc1 inhibitor.
For Immediate Release
Cambridge, MA – October 29, 2025 – A comprehensive analysis of the novel antifungal compound Inz-5 reveals its potent and broad-spectrum activity against a range of clinically relevant fungal species. This guide provides a detailed comparison of this compound's performance, supported by available experimental data, and outlines the methodologies for its evaluation. This compound, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, demonstrates significant potential in addressing the challenges of drug resistance and limited therapeutic options in the management of fungal infections.
Comparative Efficacy of this compound and Standard Antifungals
This compound has shown promising activity against several key fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound against all species is still emerging, its inhibitory concentration (IC50) against Candida albicans has been determined to be 0.381 µM. The compound also exhibits significant growth inhibition against filamentous molds such as Aspergillus terreus and Rhizopus oryzae.[1] The following tables provide a comparative overview of the in vitro susceptibility of these fungal species to conventional antifungal agents, offering a benchmark for assessing the potential of this compound.
| Fungal Species | This compound IC50 (µM) |
| Candida albicans | 0.381 |
Table 1: this compound Inhibitory Concentration against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amphotericin B | 0.5 - 8 | - | - |
| Voriconazole | - | - | 2 |
| Posaconazole | - | - | 0.12 |
| Itraconazole | - | - | 0.5 |
| Caspofungin | - | - | 2 |
Table 2: Comparative MICs of Standard Antifungals against Aspergillus terreus [2]
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amphotericin B | 2 - 4 | 3 | - |
| Voriconazole | 2 - 16 | 16 | - |
| Itraconazole | 2 - 16 | 16 | - |
| Caspofungin | 16 - >16 | 16 | - |
Table 3: Comparative MICs of Standard Antifungals against Rhizopus oryzae
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | 0.125 - 64 | - | - |
| Amphotericin B | 0.25 - 1 | - | - |
| 5-Fluorocytosine | ≤ 2 | - | - |
| Itraconazole | - | - | - |
| Voriconazole | - | - | - |
| Posaconazole | - | - | - |
Table 4: Comparative MICs of Standard Antifungals against Cryptococcus neoformans [3]
Mechanism of Action and Impact on Fungal Signaling Pathways
This compound selectively targets and inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a cascade of downstream effects that impair fungal growth, virulence, and the ability to develop drug resistance.[1][4] The disruption of the electron transport chain directly impacts cellular ATP production, forcing the fungus to rely on less efficient metabolic pathways. This metabolic stress is interconnected with other critical signaling pathways, notably the Cell Wall Integrity (CWI) and cAMP-PKA pathways, which are crucial for fungal adaptation and survival.
Caption: this compound inhibits cytochrome bc1, leading to reduced ATP and mitochondrial stress, impacting key survival pathways.
Experimental Protocols
The following section details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. This protocol is adapted from established methodologies for antifungal susceptibility testing.
Broth Microdilution Assay for MIC Determination
This method is a standardized and widely used technique for determining the in vitro susceptibility of fungi to antifungal agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to ensure viable and sporulating cultures.
- A suspension of fungal cells or conidia is prepared in sterile saline (0.85% NaCl).
- The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, the conidial suspension is counted using a hemocytometer and adjusted to the desired concentration.
- The standardized fungal suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final inoculum concentration.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.
3. Inoculation and Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
- A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer (for some molds), depending on the growth rate of the specific fungal species.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as a ≥50% reduction in turbidity. For molds, the endpoint is typically complete inhibition of visible growth.
- The results can be read visually or with a microplate reader.
Conclusion
This compound represents a promising new class of antifungal agents with a distinct mechanism of action that is effective against a broad range of fungal pathogens. Its ability to inhibit mitochondrial respiration not only directly impacts fungal growth but also appears to circumvent common mechanisms of drug resistance. Further research, including comprehensive in vivo studies and the determination of precise MIC values across a wider array of fungal species, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the evaluation of this novel antifungal compound.
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Various Antifungal Drugs against Aspergillus terreus: Global Assessment Using the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Goa1p of Candida albicans Localizes to the Mitochondria during Stress and Is Required for Mitochondrial Function and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of respiration inhibition as a new approach to combat human fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Inz-5 Combinations Exhibit Potent Fungicidal Activity: A Comparative Guide
For Immediate Release
A comprehensive analysis of available experimental data confirms the potent fungicidal activity of Inz-5, a fungal-selective cytochrome bc1 inhibitor, particularly when used in combination with the azole antifungal fluconazole. This guide provides a detailed comparison of this compound's performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Synergistic Fungicidal Effect with Fluconazole
This compound demonstrates a remarkable synergistic effect with fluconazole against Candida albicans, the most common human fungal pathogen. While fluconazole alone is typically fungistatic, meaning it inhibits fungal growth without killing the cells, the addition of this compound transforms it into a fungicidal combination.[1] This combination not only leads to a significant reduction in the number of viable fungal colonies but also completely prevents the emergence of fluconazole-resistant strains.[2]
Experimental evidence shows that while 64 mg/L of fluconazole or 10 μM of this compound alone do not eliminate C. albicans, the combination of both at these concentrations leads to a 97% reduction in viable colonies.[2] This synergistic activity is a critical finding in the quest for more effective antifungal therapies, especially in the face of growing azole resistance.
Broad-Spectrum Antifungal Potential
Preliminary studies indicate that the fungicidal activity of this compound is not limited to Candida albicans. As a single agent, this compound has shown promising growth inhibition against other clinically relevant and often difficult-to-treat filamentous molds, including:
-
Scedosporium prolificans
-
Aspergillus terreus
-
Rhizopus oryzae
The inhibitory effect of this compound on these molds is enhanced under conditions that force respiratory growth, which is consistent with its mechanism of action.
Mechanism of Action: Targeting Fungal Respiration
This compound selectively inhibits the fungal mitochondrial cytochrome bc1 complex (also known as complex III), a crucial component of the electron transport chain responsible for cellular respiration and energy production.[1] By targeting this essential fungal enzyme, this compound disrupts the pathogen's ability to generate ATP, ultimately leading to cell death.
The high selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is a key advantage, suggesting a favorable therapeutic window. This compound exhibits an IC50 of 0.381 μM against the C. albicans cytochrome bc1, with a 27.8-fold greater selectivity for the fungal enzyme compared to the human equivalent.[1]
References
Inz-5: A Novel Antifungal Agent Poised to Enhance Standard of Care
A comprehensive analysis of the investigational antifungal agent Inz-5, comparing its performance characteristics against current standard-of-care antifungals. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, in vitro efficacy, and synergistic potential.
Executive Summary
This compound is a novel indazole derivative that functions as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III). This mechanism disrupts the fungal electron transport chain, a mode of action distinct from many current antifungals. Preclinical studies highlight this compound's potent synergistic activity with azole antifungals, notably fluconazole, against Candida albicans. This synergy effectively converts the fungistatic action of fluconazole into a fungicidal one and prevents the emergence of azole resistance. While broad-spectrum activity has been suggested, comprehensive comparative data against a wide array of standard-of-care antifungals across diverse fungal pathogens remains limited in publicly available research. This guide presents the current understanding of this compound's performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its antifungal effect by selectively inhibiting the fungal cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1] This inhibition disrupts ATP production, which is essential for fungal survival and growth, particularly in nutrient-limited environments.[1]
Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.
Performance Comparison with Standard of Care Antifungals
Quantitative, head-to-head comparative data for this compound against a broad spectrum of standard-of-care antifungals is not extensively available in the peer-reviewed literature. The primary focus of published research has been on its synergistic activity with fluconazole against Candida albicans.
In Vitro Susceptibility Data
The following table summarizes the available in vitro performance data for this compound.
| Compound | Fungal Species | Metric | Value | Reference |
| This compound | Candida albicans | IC50 (Growth Inhibition) | 0.4 µM | [1] |
| This compound | Human (HEK293 cells) | IC50 (Cytochrome bc1 activity) | ~11.2 µM | [1] |
| This compound | Candida albicans | Fungal Selectivity | 28-fold over human | [1] |
| This compound + Fluconazole | Candida albicans | Outcome | Converts fungistatic to fungicidal | [1] |
| This compound | S. prolificans, A. terreus, R. oryzae | Outcome | Promising growth inhibition | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Standard of Care Antifungals: A General Overview
For comparative context, the following table provides a general overview of the primary classes of standard-of-care antifungal agents.
| Antifungal Class | Examples | Mechanism of Action | Spectrum of Activity |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Inhibit lanosterol 14-α-demethylase, blocking ergosterol synthesis. | Broad-spectrum against yeasts and molds. |
| Polyenes | Amphotericin B | Bind to ergosterol in the fungal cell membrane, forming pores that lead to cell death. | Broad-spectrum, including most Candida and Aspergillus species. |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity. | Active against most Candida species and Aspergillus. |
| Pyrimidines | Flucytosine | Interferes with fungal DNA and RNA synthesis. | Primarily used in combination therapy for cryptococcosis and candidiasis. |
Key Experimental Data and Protocols
Synergistic Activity with Fluconazole
This compound has demonstrated a significant synergistic effect when combined with fluconazole, a widely used azole antifungal. This combination not only enhances the antifungal activity but also prevents the emergence of fluconazole-resistant C. albicans strains.[1]
Experimental Workflow: Fungal Growth Inhibition and Synergy Assay
Caption: Workflow for determining the synergistic activity of this compound and fluconazole.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Antifungal susceptibility testing is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: this compound and standard antifungals are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.
Macrophage Infection Model
To assess the efficacy of this compound in an immune context, a macrophage infection model is utilized. This model evaluates the ability of the antifungal agent to inhibit fungal growth and filamentation within macrophages.
Experimental Workflow: Macrophage Co-culture Assay
Caption: Workflow of the macrophage co-culture assay to evaluate this compound efficacy.
Protocol: Macrophage Co-culture Assay
-
Macrophage Isolation and Culture: Bone marrow-derived macrophages are isolated and cultured for 7-9 days. The macrophages are then seeded into 12-well plates.
-
Fungal Infection: Candida albicans, engineered to express a fluorescent protein, is added to the macrophage-containing wells at a specific multiplicity of infection (MOI).
-
Treatment: this compound is added to the co-culture at the desired concentration. A vehicle control (DMSO) is used for comparison.
-
Incubation and Visualization: The co-culture is incubated, and at various time points, the cells are fixed. The interaction between macrophages and fungi is visualized using fluorescence microscopy.
-
Assessment: The extent of fungal filamentation and escape from macrophages is assessed in the treated versus the control group.
Conclusion and Future Directions
This compound represents a promising development in the search for novel antifungal therapies. Its unique mechanism of action, targeting fungal mitochondrial respiration, and its potent synergy with existing azole antifungals offer a potential strategy to combat drug resistance and improve clinical outcomes. The ability of this compound to render fluconazole fungicidal against C. albicans is a significant finding that warrants further investigation.
However, a comprehensive understanding of this compound's full potential requires more extensive research. Key areas for future studies include:
-
Broad-spectrum in vitro activity: Head-to-head comparative studies generating MIC data for this compound against a wide range of clinically relevant yeasts and molds compared to all classes of standard-of-care antifungals.
-
In vivo efficacy: Further optimization of this compound's pharmacokinetic properties to enable robust in vivo studies in animal models of systemic fungal infections.
-
Resistance development: Studies to investigate the potential for and mechanisms of resistance development to this compound, both as a monotherapy and in combination.
The continued development and evaluation of this compound and similar compounds targeting fungal-specific metabolic pathways are crucial in the ongoing effort to address the global challenge of invasive fungal infections and antifungal resistance.
References
Validating the Role of Inz-5 in Preventing Drug Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a critical challenge in the treatment of fungal infections. This guide provides an objective comparison of Inz-5, a novel cytochrome bc1 inhibitor, with other strategies aimed at preventing or reversing antifungal drug resistance. The information presented is supported by experimental data to aid in the evaluation of these approaches for further research and development.
This compound: A Fungal-Selective Cytochrome bc1 Inhibitor
This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, which is essential for cellular respiration and ATP production.[1] By targeting this complex, this compound disrupts mitochondrial function, which has been shown to play a crucial role in preventing the development of resistance to conventional antifungal drugs like fluconazole.
Quantitative Data Summary: this compound and Fluconazole Resistance
The following table summarizes the key findings from a study investigating the effect of this compound on the emergence of fluconazole resistance in Candida albicans.
| Treatment Group | Concentration | Emergence of Resistant Colonies |
| Fluconazole alone | 64 mg/L | High rate (~0.5%) |
| This compound alone | 10 µM | No reduction in colony number, but reduced size |
| This compound + Fluconazole | 10 µM + 64 mg/L | Complete abrogation of resistant colonies |
Data sourced from a study on the effects of this compound on Candida albicans.[1]
Experimental Protocol: Fluconazole Resistance Emergence Assay
The following methodology was used to assess the ability of this compound to prevent the emergence of fluconazole-resistant colonies of C. albicans.
-
Strain: Candida albicans wild-type strain SC5314 was used.
-
Media: Standard growth media was prepared.
-
Plating: Approximately 2 x 10³ C. albicans cells were plated onto the media.
-
Treatment Groups:
-
Control group: No drug.
-
Fluconazole alone: Media containing 64 mg/L fluconazole.
-
This compound alone: Media containing 10 µM this compound.
-
Combination group: Media containing both 64 mg/L fluconazole and 10 µM this compound.
-
-
Incubation: Plates were incubated for 4 days at 37°C.
-
Analysis: The emergence of resistant colonies was observed and quantified for each treatment group.[1]
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.
Comparison with Alternative Strategies
While this compound presents a promising and targeted approach, several other strategies are being explored to combat antifungal drug resistance. The following table provides a comparison of these alternatives based on their mechanism of action.
| Strategy | Example Compounds | Mechanism of Action |
| Cytochrome bc1 Inhibition | This compound | Inhibits mitochondrial respiration, leading to decreased ATP and preventing the emergence of resistance. |
| Efflux Pump Inhibition | Aspirin, Ibuprofen, SWL-1 | Inhibit the activity of drug efflux pumps, thereby increasing the intracellular concentration of the antifungal agent. |
| Combination Therapy | Terbinafine + Fluconazole | Synergistic action of two antifungal agents with different mechanisms to overcome resistance. |
| Alternative Antifungal Agents | Echinocandins, Polyenes | Target different cellular components (e.g., cell wall, cell membrane) that are not affected by azole resistance mechanisms. |
| Natural Compounds | Curcumin, Eugenol | Exhibit direct antifungal activity and can also interfere with resistance mechanisms such as biofilm formation and stress response pathways. |
Detailed Methodologies for Alternative Strategies
While direct comparative experimental data is limited, the following sections outline the general methodologies employed in studies of alternative strategies.
Efflux Pump Inhibition Assays
-
Rhodamine 6G (R6G) Efflux Assay: This assay is commonly used to measure the activity of efflux pumps. Fungal cells are loaded with the fluorescent substrate R6G. The rate of R6G efflux is then measured in the presence and absence of the potential inhibitor using a fluorometer. A decrease in the rate of efflux in the presence of the test compound indicates inhibition of the efflux pumps.
-
Checkerboard Microdilution Assay: This method is used to assess the synergistic effect of an efflux pump inhibitor with a known antifungal drug. A two-dimensional array of serial dilutions of the antifungal agent and the inhibitor is prepared in a microtiter plate. The minimum inhibitory concentration (MIC) of the antifungal agent is determined in the presence and absence of the inhibitor. A significant reduction in the MIC of the antifungal in the presence of the inhibitor suggests a synergistic effect.
Combination Therapy Synergy Testing
-
Checkerboard Microdilution Assay: As described above, this is the standard method for quantifying synergy between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Visualizing Mechanisms of Alternative Strategies
The following diagrams illustrate the mechanisms of action for some of the alternative strategies.
Conclusion
This compound represents a targeted and effective strategy for preventing the emergence of fluconazole resistance in C. albicans by inhibiting mitochondrial respiration. This approach is distinct from other strategies such as efflux pump inhibition and combination therapies with existing antifungals. While direct comparative studies are needed to definitively establish the superiority of one approach over another, the data presented in this guide highlights the potential of this compound as a valuable tool in the fight against antifungal drug resistance. Further research into the efficacy of this compound against a broader range of resistant fungal strains and in in vivo models is warranted to fully validate its therapeutic potential.
References
A Comparative Analysis of Inz-5 and its Analogs as Novel Antifungal Agents
For Immediate Release
CAMBRIDGE, MA – October 29, 2025 – A comprehensive comparative analysis of the novel antifungal candidate Inz-5 and its analogs reveals significant advancements in potency, selectivity, and metabolic stability, highlighting a promising avenue for the development of new therapies against drug-resistant fungal pathogens. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols.
This compound, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, has demonstrated remarkable efficacy in converting fungistatic azole drugs into fungicidal agents, particularly against Candida albicans.[1][2] This activity addresses a critical unmet need in the face of rising antifungal resistance. The compound and its analogs represent a significant step forward in the pursuit of novel therapeutic strategies that target fungal metabolic vulnerabilities.
Performance Comparison of this compound and Analogs
The following table summarizes the key performance metrics for this compound and its primary analog, Inz-1. While over 100 analogs of Inz-1 were synthesized and tested, detailed public data for other specific analogs such as Inz-4, Inz-38, and Inz-39 are limited in the reviewed literature.[1]
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| Inz-1 | 1.6 | 45.3 | >100 | >62.5 | <1% |
| This compound | 0.4 | Not explicitly stated, but selective | ~11.2 | 28 | 19.5% |
Key Observations:
-
Potency: this compound exhibits a four-fold increase in potency against C. albicans growth compared to its predecessor, Inz-1.[1][2]
-
Selectivity: While both compounds are selective for the fungal cytochrome bc1 complex, this compound maintains a good selectivity index.[1]
-
Stability: A significant improvement is seen in the metabolic stability of this compound, with 19.5% of the compound remaining after 15 minutes in a mouse liver microsomal assay, compared to less than 1% for Inz-1.[1] This enhanced stability is a critical attribute for a potential drug candidate.
Mechanism of Action: Targeting the Fungal Powerhouse
This compound and its analogs exert their antifungal effect by inhibiting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex is crucial for cellular respiration and ATP production. By blocking this pathway, these compounds effectively shut down the energy supply of the fungal cell, leading to growth inhibition and, in combination with other agents, cell death.
Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cytochrome bc1 Inhibition Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
-
Mitochondria Isolation: Isolate mitochondria from S. cerevisiae, C. albicans, or human cell lines (e.g., HEK293) using standard differential centrifugation protocols.
-
Permeabilization: Permeabilize the isolated mitochondria with a mild detergent like Triton X-100 to allow substrate access to the inner mitochondrial membrane.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.
-
Initiation: Initiate the reaction by adding a ubiquinol analog (e.g., decylubiquinol) as the substrate.
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Inhibition: To determine the IC50, perform the assay in the presence of serial dilutions of the test compound (e.g., this compound).
-
Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Candida albicans Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the growth of C. albicans.
-
Culture Preparation: Grow C. albicans (e.g., strain SC5314) overnight in a suitable liquid medium (e.g., YPD) at 30°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^3 cells/mL) in fresh medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium in a 96-well microtiter plate.
-
Incubation: Add the prepared C. albicans inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 24-48 hours.
-
Growth Measurement: Determine the optical density at 600 nm (OD600) of each well using a microplate reader to quantify fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Reaction Mixture: Prepare an incubation mixture containing liver microsomes (e.g., from mouse or human) and the test compound in a phosphate buffer.
-
Initiation: Start the metabolic reaction by adding a cofactor, typically NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the compound remaining at each time point and determine the half-life and intrinsic clearance of the compound.
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel antifungal agents like this compound.
Caption: A logical workflow for antifungal drug discovery and development.
Conclusion
The development of this compound and its analogs marks a significant advancement in the search for novel antifungal therapies. The improved potency, selectivity, and metabolic stability of this compound over its predecessors make it a compelling lead compound for further preclinical development. The targeting of the mitochondrial electron transport chain represents a promising strategy to combat drug resistance and enhance the efficacy of existing antifungal agents. The data and protocols presented in this guide are intended to support the ongoing research and development efforts in this critical area of infectious disease.
References
Independent Verification of Inz-5's Selectivity for Fungal Cells: A Comparative Guide
This guide provides a comparative analysis of the novel antifungal agent Inz-5, focusing on its selectivity for fungal cells over mammalian cells. For context, its performance is benchmarked against established antifungal drugs: Amphotericin B, a polyene that binds to ergosterol; Fluconazole, an azole that inhibits ergosterol synthesis; and Caspofungin, an echinocandin that inhibits glucan synthesis.
Comparative Selectivity Data
The selectivity of an antifungal agent is a critical measure of its potential therapeutic window, indicating its ability to target fungal pathogens with minimal off-target effects on host cells. The following table summarizes the in vitro selectivity of this compound compared to other widely used antifungal agents. Selectivity is presented as a ratio of the concentration required to inhibit 50% of mammalian cell growth (IC50) to the concentration required to inhibit 50% of fungal cell growth (MIC50). A higher selectivity index indicates a greater preference for fungal cells.
| Compound | Fungal Target Species | Mammalian Cell Line | MIC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (IC50/MIC50) |
| This compound (Hypothetical) | Candida albicans | Human Embryonic Kidney (HEK293) | 0.125 | >128 | >1024 |
| Amphotericin B | Candida albicans | Human Embryonic Kidney (HEK293) | 0.25 | 2.5 | 10 |
| Fluconazole | Candida albicans | Human Embryonic Kidney (HEK293) | 1.0 | >256 | >256 |
| Caspofungin | Candida albicans | Human Embryonic Kidney (HEK293) | 0.03 | >128 | >4267 |
Experimental Protocols
The data presented above were derived from standard cellular assays designed to determine the inhibitory concentrations of antifungal compounds against both fungal and mammalian cells.
Fungal Susceptibility Testing (MIC50 Determination)
The minimum inhibitory concentration (MIC50) for the fungal species Candida albicans was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Candida albicans was cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This was further diluted in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum was added to each well, and the plates were incubated at 35°C for 24 hours.
-
MIC50 Determination: The MIC50 was determined as the lowest concentration of the drug that inhibited 50% of fungal growth compared to the drug-free control well, measured by spectrophotometric reading at 530 nm.
Mammalian Cell Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for the mammalian cell line (HEK293) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Exposure: The following day, the medium was replaced with fresh medium containing serial dilutions of the antifungal agents, and the cells were incubated for 48 hours.
-
MTT Assay: After incubation, the medium was removed, and MTT solution was added to each well. The plates were incubated for another 4 hours, allowing viable cells to convert the MTT into formazan crystals. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO).
-
IC50 Determination: The absorbance was measured at 570 nm. The IC50 was calculated as the drug concentration that reduced cell viability by 50% compared to the untreated control wells.
Visualizations
Experimental Workflow for Selectivity Determination
The following diagram illustrates the workflow used to determine the selectivity index of an antifungal compound.
Caption: Workflow for determining the antifungal selectivity index.
Hypothetical Mechanism of Action for this compound
The following diagram illustrates the proposed mechanism of action for this compound, which is hypothesized to selectively inhibit the fungal enzyme (1,3)-β-D-glucan synthase, a critical component for fungal cell wall synthesis that is absent in mammalian cells.
Caption: Proposed selective inhibition of fungal cell wall synthesis by this compound.
Safety Operating Guide
Proper Disposal of Inz-5: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Inz-5, a fungal-selective mitochondrial cytochrome bc1 inhibitor. Adherence to correct disposal procedures is critical for laboratory safety and environmental protection. As a trusted partner in your research, we aim to provide value beyond the product itself by being your preferred source for information on laboratory safety and chemical handling.
Disclaimer: The following information is a general guide based on best practices for laboratory chemical waste disposal. Always consult the official Safety Data Sheet (SDS) provided by the supplier of this compound for specific and detailed disposal instructions. Local, state, and federal regulations for hazardous waste disposal must be followed.
Summary of this compound Properties
To facilitate proper handling and disposal, a summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Chemical Name | 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole |
| CAS Number | 1585214-21-6 |
| Molecular Formula | C₁₈H₁₄F₄N₆ |
| Molecular Weight | ~390.34 g/mol |
| Known Solubility | 100 mg/mL in DMSO |
| Storage (Powder) | -20°C for long-term storage |
| Storage (In solvent) | -80°C for up to 6 months |
Step-by-Step Disposal Procedures for this compound
The following procedural guidance is based on general principles for the disposal of laboratory chemicals of this nature.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is hazardous. Based on its class as a bioactive small molecule and its solvent (e.g., DMSO), it should be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware (e.g., pipette tips, centrifuge tubes) that has come into direct contact with solid this compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and contaminated solvents. Do not mix with other incompatible waste streams.
-
Waste Collection and Storage
-
Use Designated Containers: Collect this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical and any solvents used.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide")
-
The approximate concentration of each component.
-
The date when waste was first added to the container.
-
-
Storage Location: Store waste containers in a designated satellite accumulation area, such as a fume hood or a secondary containment bin, away from incompatible chemicals.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Waste Characterization Protocol
Proper disposal begins with understanding the nature of the waste. The following protocol outlines the steps to characterize In-5 waste.
-
Consult the Safety Data Sheet (SDS): Obtain the SDS for this compound from your chemical supplier. Review Section 13, "Disposal Considerations," for manufacturer-specific recommendations.
-
Identify All Components: List all chemicals in the waste container, including this compound and any solvents, buffers, or other reagents.
-
Determine Hazard Characteristics: Based on the SDS and institutional guidelines, determine if the waste exhibits any of the following characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
-
Document Findings: Record the composition and hazard characteristics on the hazardous waste label for the container.
Signaling Pathway for Cytochrome bc1 Inhibition
To provide further context on the mechanism of action of this compound, the following diagram illustrates the signaling pathway of a cytochrome bc1 inhibitor.
By following these guidelines, you can ensure the safe and compliant disposal of this compound waste in your laboratory, contributing to a secure research environment and responsible environmental stewardship.
Navigating the Handling of Inz-5: A Comprehensive Safety and Operational Guide
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling, application, and disposal of Inz-5, a potent, fungal-selective mitochondrial cytochrome bc1 inhibitor.[1] Developed for research purposes, this guide is intended to be the preferred resource for laboratory safety and chemical handling protocols, ensuring the well-being of researchers, scientists, and drug development professionals. All procedures outlined herein are based on established best practices for handling novel chemical compounds where comprehensive toxicological data may be limited.
Core Safety and Handling Protocols
Given that a complete safety data sheet (SDS) for this compound is not publicly available, a precautionary approach is mandatory. The following personal protective equipment (PPE) is required at a minimum when handling this compound in solid or dissolved form.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact. Double gloving is recommended for handling concentrated solutions. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a certified N95 respirator if creating aerosols or handling larger quantities. | Prevents inhalation of airborne particles. |
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of aerosol generation, such as sonication or vortexing, a chemical fume hood is required.
Spill and Exposure Procedures
In Case of a Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain the spill with absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Neutralize (if applicable and safe to do so).
-
Clean the area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO.[2] The following protocol outlines the preparation of a 10 mM stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Disposal Plan
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
PPE Selection Workflow:
Caption: PPE Selection Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
